molecular formula C23H25ClN6O3 B1684528 NVP-TAE 226 CAS No. 761437-28-9

NVP-TAE 226

Cat. No.: B1684528
CAS No.: 761437-28-9
M. Wt: 468.9 g/mol
InChI Key: UYJNQQDJUOUFQJ-UHFFFAOYSA-N
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Description

2-[[5-chloro-2-[2-methoxy-4-(4-morpholinyl)anilino]-4-pyrimidinyl]amino]-N-methylbenzamide is a member of morpholines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJNQQDJUOUFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433025
Record name 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761437-28-9
Record name 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NVP-TAE226: A Dual Inhibitor of FAK and IGF-1R in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Abstract

NVP-TAE226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor that demonstrates significant anti-tumor activity by dual-targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R)[1][2]. This technical guide provides a comprehensive overview of the mechanism of action of NVP-TAE226 in cancer cells, detailing its impact on key signaling pathways, and summarizing its efficacy across various cancer cell lines. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of the underlying molecular interactions.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a critical component in cancer progression and metastasis[3][4]. Concurrently, the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in tumor growth and survival[5][6]. The dual inhibition of both FAK and IGF-1R presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. NVP-TAE226 has emerged as a significant compound in this domain, demonstrating potent inhibition of both kinases and subsequent downstream signaling pathways[2].

Mechanism of Action

NVP-TAE226 exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of FAK and IGF-1R, thereby inhibiting their kinase activity[1][7]. This dual inhibition disrupts critical signaling cascades that are essential for tumor cell survival and proliferation.

Inhibition of FAK Signaling

The primary target of NVP-TAE226 is FAK, with a reported IC50 value of 5.5 nM in cell-free assays[3][8]. Inhibition of FAK by NVP-TAE226 prevents its autophosphorylation at tyrosine 397 (Y397), a crucial step for the recruitment and activation of Src family kinases[5][9]. The disruption of the FAK/Src complex subsequently inhibits downstream signaling through pathways including the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis[5][6].

Inhibition of IGF-1R Signaling

NVP-TAE226 also targets the IGF-1R with an IC50 of 140 nM[1]. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation and activates downstream signaling, most notably the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival[5]. NVP-TAE226 blocks the IGF-1-induced phosphorylation of IGF-1R, leading to the downregulation of its downstream effectors[5][8]. The simultaneous inhibition of both FAK and IGF-1R signaling by NVP-TAE226 results in a more potent anti-tumor effect than targeting either kinase alone[6].

Quantitative Data

The efficacy of NVP-TAE226 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of NVP-TAE226
Target KinaseIC50 (nM)Reference
FAK5.5[1][3][8]
Pyk23.5[1]
IGF-1R140[1]
InsR44[1]
Table 2: Anti-proliferative Activity of NVP-TAE226 in Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)Reference
A172Glioma8.3[1]
A375PMelanoma1.69[1]
Panel of 37 Cancer Cell LinesVariousMean: 0.76[2][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams are provided.

NVP_TAE226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src pY397 FAK->PI3K FAK->MAPK Src->FAK Akt Akt PI3K->Akt Proliferation Proliferation Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation NVP_TAE226 NVP-TAE226 NVP_TAE226->IGF1R Inhibits NVP_TAE226->FAK Inhibits IGF1 IGF-1 IGF1->IGF1R Activates

Caption: NVP-TAE226 inhibits FAK and IGF-1R signaling pathways.

Experimental_Workflow A Cancer Cell Culture B Treatment with NVP-TAE226 A->B C Cell Viability Assay (MTT Assay) B->C D Western Blot Analysis (p-FAK, p-Akt, etc.) B->D E Invasion/Migration Assay (Transwell Assay) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: Experimental workflow for evaluating NVP-TAE226 efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NVP-TAE226 are provided below.

FAK Kinase Assay

This assay measures the enzymatic activity of FAK and its inhibition by NVP-TAE226.

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)[11]

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]

  • NVP-TAE226 at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[12]

  • 96-well plates

Procedure:

  • Prepare a master mixture containing kinase buffer, ATP, and FAK substrate.

  • Add 25 µL of the master mixture to each well of a 96-well plate.

  • Add 5 µL of NVP-TAE226 at different dilutions to the test wells. Add 5 µL of vehicle control to the positive control and blank wells.

  • Add 20 µL of diluted FAK enzyme to the positive control and test inhibitor wells. Add 20 µL of kinase buffer to the blank wells[11].

  • Incubate the plate at 30°C for 45-60 minutes[11][12].

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Record luminescence, which is proportional to kinase activity.

  • Calculate the IC50 value of NVP-TAE226 by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of NVP-TAE226 on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • NVP-TAE226 at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[13]

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of NVP-TAE226 and incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals[15].

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[13].

  • Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader[13].

  • Calculate cell viability as a percentage of the control and determine the GI50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of FAK, Akt, and other signaling proteins following treatment with NVP-TAE226.

Materials:

  • Cancer cells treated with NVP-TAE226

  • RIPA buffer with protease and phosphatase inhibitors[16]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt (Ser473), anti-total Akt, anti-actin)[16][17]

  • HRP-conjugated secondary antibodies[16]

  • Enhanced chemiluminescence (ECL) detection reagents[16]

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein (20-80 µg) by boiling in SDS loading buffer[16].

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[18].

  • Incubate the membrane with the primary antibody overnight at 4°C with agitation[18].

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using software like ImageJ and normalize to a loading control like actin[16].

Conclusion

NVP-TAE226 is a potent dual inhibitor of FAK and IGF-1R, demonstrating significant anti-tumor activity across a range of cancer cell lines. Its mechanism of action, involving the concurrent inhibition of two critical oncogenic signaling pathways, leads to reduced cell proliferation and survival, and induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of NVP-TAE226 and other dual-target kinase inhibitors in the field of oncology drug development.

References

NVP-TAE 226: A Dual Inhibitor of Focal Adhesion Kinase (FAK) and Insulin-Like Growth Factor-1 Receptor (IGF-1R)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor that demonstrates dual specificity for Focal Adhesion Kinase (FAK) and Insulin-Like Growth Factor-1 Receptor (IGF-1R). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FAK and IGF-1R signaling in oncology and other disease areas.

Mechanism of Action

This compound exerts its biological effects by simultaneously blocking the kinase activities of FAK and IGF-1R. Both FAK and IGF-1R are key regulators of cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, migration, and invasion. By inhibiting these two crucial signaling nodes, this compound can effectively disrupt multiple oncogenic pathways.

The inhibition of FAK by this compound disrupts signaling from integrins and growth factor receptors, which are crucial for cell adhesion, migration, and invasion. The concurrent inhibition of IGF-1R interferes with the potent pro-survival and proliferative signals mediated by insulin-like growth factors. The dual nature of this inhibition is significant, as it can potentially overcome resistance mechanisms that may arise from the redundancy and crosstalk between these two signaling pathways.

Downstream of FAK and IGF-1R, this compound has been shown to suppress the phosphorylation and activation of key signaling molecules, including Akt and Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK). This leads to a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of metastasis.

Quantitative Data

The inhibitory potency of this compound against its primary targets and other related kinases has been quantified through various in vitro assays. The following tables summarize the key IC50 values and in vivo efficacy data reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay TypeReference
FAK5.5Purified Kinase Enzymatic Assay
IGF-1R140Purified Kinase Enzymatic Assay
Pyk23.5Purified Kinase Enzymatic Assay
InsR44Purified Kinase Enzymatic Assay
FAK (Cell-based)100 - 300Cell-based Kinase Assay
IGF-1R (Cell-based)100 - 300Cell-based Kinase Assay

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelDosing RegimenT/C Value (%)EffectReference
MIA PaCa-2 (subcutaneous)10 mg/kg, qd, 7x/week50Tumor Growth Inhibition
MIA PaCa-2 (subcutaneous)30 mg/kg, qd, 7x/week13Tumor Stasis
MIA PaCa-2 (subcutaneous)100 mg/kg, qd, 5x/week17 (regression)Tumor Regression
4T1 (orthotopic)10 mg/kg, qd, 7x/week67Tumor Growth Inhibition
4T1 (orthotopic)30 mg/kg, qd, 7x/week50Tumor Growth Inhibition
4T1 (orthotopic)100 mg/kg, qd, 5x/week18Tumor Growth Inhibition
4T1 (metastasis to lung)30 mg/kg, qd, 7x/week37Inhibition of Metastasis
4T1 (metastasis to lung)100 mg/kg, qd, 5x/week14Inhibition of Metastasis

T/C Value: Treatment vs. Control tumor volume/weight percentage. A T/C value of <42% is generally considered to indicate significant anti-tumor activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Signaling cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Integrins Integrins FAK FAK Integrins->FAK PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS FAK->PI3K FAK->RAS Migration Migration FAK->Migration Invasion Invasion FAK->Invasion TAE226 This compound TAE226->IGF1R Inhibits TAE226->FAK Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: this compound Signaling Pathway Inhibition.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis KinaseAssay Kinase Assay (IC50 Determination) IC50 IC50 Calculation KinaseAssay->IC50 CellViability Cell Viability Assay (e.g., MTT) GI50 GI50 Calculation CellViability->GI50 WesternBlot Western Blot (Phospho-Protein Analysis) ProteinLevels Protein Expression/ Phosphorylation Levels WesternBlot->ProteinLevels InvasionAssay Invasion Assay (e.g., Matrigel) InvasionQuant Quantification of Invading Cells InvasionAssay->InvasionQuant CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist Xenograft Tumor Xenograft Model Dosing This compound Dosing Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement MetastasisAnalysis Metastasis Analysis Dosing->MetastasisAnalysis Toxicity Toxicity Assessment Dosing->Toxicity TumorGrowthInhibition Tumor Growth Inhibition (T/C Ratio) TumorMeasurement->TumorGrowthInhibition MetastasisQuant Metastasis Quantification MetastasisAnalysis->MetastasisQuant

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against purified FAK and IGF-1R kinases.

Materials:

  • Purified recombinant FAK and IGF-1R kinase domains

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP (at Km concentration for each kinase)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • Radiolabeled ATP (γ-³²P-ATP) or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and this compound (or vehicle control).

  • Initiate the reaction by adding ATP (containing a tracer amount of γ-³²P-ATP if using radioactivity).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate using a scintillation counter or luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of FAK, IGF-1R, Akt, and ERK.

Materials:

  • Cancer cell line of interest

  • Serum-free and complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free and complete cell culture medium

  • This compound

  • Matrigel-coated transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the transwell inserts.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane.

  • Stain the invading cells.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of invasion inhibition for each treatment relative to the vehicle control.

In Vivo Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously or orthotopically implant cancer cells into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice daily by oral gavage at the desired doses.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate the T/C ratio to determine the anti-tumor efficacy.

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R with demonstrated anti-proliferative, pro-apoptotic, and anti-invasive effects in a wide range of cancer models. Its ability to target two key oncogenic signaling pathways simultaneously makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

NVP-TAE 226 Kinase Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor with significant activity against Focal Adhesion Kinase (FAK).[1][2] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in their evaluation and application of this compound.

Kinase Selectivity Profile

This compound is a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3] It also demonstrates potent inhibition of the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) and the Insulin Receptor (InsR).[2] The inhibitory activity of this compound is most potent against FAK and Pyk2.

Biochemical IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases in biochemical assays.

Kinase TargetIC50 (nM)Reference(s)
FAK5.5[1][2]
Pyk23.5[2]
InsR44[2]
IGF-1R140[2]
Cellular Activity

In cell-based assays, this compound inhibits FAK and IGF-1R phosphorylation with IC50 values in the range of 100 to 300 nM.[4][5] Other kinases tested were found to be greater than 10-fold less sensitive.[5]

Cellular TargetIC50 Range (nM)Reference(s)
FAK (cellular)100 - 300[4][5]
IGF-1R (cellular)100 - 300[4][5]
Broader Kinase Selectivity

While this compound is most potent against the FAK and IGF-1R families, it is modestly potent against other kinases such as ALK and c-Met, with approximately 10- to 100-fold less potency compared to FAK.[1]

Signaling Pathways

This compound exerts its cellular effects by inhibiting key signaling pathways involved in cell proliferation, survival, migration, and invasion. The primary pathways affected are downstream of FAK and IGF-1R. Inhibition of these receptors leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Integrin Integrin FAK FAK Integrin->FAK FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription NVP_TAE_226 This compound NVP_TAE_226->IGF1R NVP_TAE_226->FAK

Figure 1: this compound Inhibition of FAK and IGF-1R Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the kinase selectivity and cellular effects of this compound.

Biochemical Kinase Assay (FAK Enzymatic Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified FAK enzyme.

Materials:

  • Recombinant human FAK (catalytic domain)

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Microplate (e.g., 96-well or 384-well)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader for luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a microplate, add the FAK enzyme, substrate, and this compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare Reagents (FAK, Substrate, ATP, this compound) B Dispense into Microplate A->B C Initiate Reaction (Add ATP) B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence) E->F G Data Analysis (IC50 Determination) F->G

Figure 2: Workflow for a Biochemical FAK Kinase Assay.
Cell-Based FAK Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on FAK autophosphorylation in a cellular context.

Materials:

  • Human cancer cell line with detectable FAK expression (e.g., U87-MG glioma cells)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total-FAK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK for loading control.

  • Quantify the band intensities to determine the inhibition of FAK phosphorylation.

G A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Antibody Incubation (p-FAK, Total FAK) D->E F Signal Detection E->F G Data Analysis F->G

Figure 3: Workflow for a Cell-Based FAK Phosphorylation Assay.

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R with a well-defined kinase selectivity profile. Its ability to potently inhibit these key targets and their downstream signaling pathways makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular activities of this compound.

References

NVP-TAE 226: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-TAE 226 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades.

Core Mechanism of Action: Dual Inhibition of FAK and IGF-1R

This compound exerts its primary anti-tumor effects through the dual inhibition of two critical non-receptor tyrosine kinases: Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] FAK is a key mediator of integrin and growth factor signaling, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[3] IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), initiates signaling cascades crucial for cell growth, differentiation, and the suppression of apoptosis. By simultaneously targeting both FAK and IGF-1R, this compound effectively disrupts multiple oncogenic signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition values (GI50) reported in the literature.

Target Kinase IC50 (nM) Assay Type
FAK5.5Cell-free enzymatic assay
Pyk23.5Cell-free enzymatic assay
IGF-1R140Cell-free enzymatic assay
Insulin Receptor (InsR)44Cell-free enzymatic assay

Table 1: In vitro inhibitory activity of this compound against various kinases.[1][2]

Cell Line Cancer Type GI50 (µM) Assay Type
Panel of 37 Cancer Cell Lines (Mean)Various0.76Sulforhodamine B assay
HCT116Colon Cancer0.4WST-1 assay
U87MGGlioblastoma1.2WST-1 assay
HUVECEndothelial1.0 (VEGF-stimulated proliferation)WST-1 assay

Table 2: Anti-proliferative activity of this compound in various cell lines.[1][4]

Downstream Signaling Pathways

The dual inhibition of FAK and IGF-1R by this compound leads to the modulation of several critical downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These disruptions culminate in cell cycle arrest and the induction of apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

Both FAK and IGF-1R converge on the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. This compound treatment leads to a significant reduction in the phosphorylation of Akt at Serine 473.[4]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FAK FAK PI3K PI3K FAK->PI3K IGF1R IGF-1R IGF1R->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt p-Akt (S473) mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival NVP_TAE_226 This compound NVP_TAE_226->FAK Inhibits NVP_TAE_226->IGF1R Inhibits

This compound Inhibition of the PI3K/Akt Pathway.
Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, another critical regulator of cell proliferation and differentiation, is also downstream of both FAK and IGF-1R. This compound treatment has been shown to decrease the phosphorylation of ERK1/2.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAK FAK Grb2_Sos Grb2/SOS FAK->Grb2_Sos IGF1R IGF-1R IGF1R->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK Transcription Gene Transcription (Proliferation) ERK->Transcription NVP_TAE_226 This compound NVP_TAE_226->FAK Inhibits NVP_TAE_226->IGF1R Inhibits

This compound Inhibition of the MAPK/ERK Pathway.

Cellular Consequences of Pathway Inhibition

G2/M Cell Cycle Arrest

A significant consequence of this compound treatment is the induction of cell cycle arrest at the G2/M transition.[4] This is mechanistically linked to the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and phosphorylated cdc2 (Tyr15).[4]

G cluster_cellcycle Cell Cycle Regulation Akt Akt CyclinB1_cdc2 Cyclin B1 / cdc2 Akt->CyclinB1_cdc2 Regulates ERK ERK ERK->CyclinB1_cdc2 Regulates G2M_Transition G2/M Transition CyclinB1_cdc2->G2M_Transition NVP_TAE_226 This compound NVP_TAE_226->Akt Inhibits NVP_TAE_226->ERK Inhibits

Mechanism of this compound-induced G2/M Arrest.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1] The apoptotic response is mediated by the activation of caspases, specifically caspase-3 and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[1] Interestingly, the apoptotic response to this compound in glioma cells has been shown to be dependent on the p53 status of the cells, with mutant p53 cells undergoing apoptosis while wild-type p53 cells primarily exhibit G2/M arrest.[1]

G cluster_survival Survival Signaling cluster_apoptosis Apoptotic Cascade Akt Akt Caspase3_7 Caspase-3/7 Akt->Caspase3_7 Inhibits PARP PARP Caspase3_7->PARP Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis CleavedPARP Cleaved PARP NVP_TAE_226 This compound NVP_TAE_226->Akt Inhibits

This compound-induced Apoptotic Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream effects of this compound.

Cell Viability and Proliferation Assays
  • WST-1 Assay:

    • Principle: Measures the metabolic activity of viable cells.

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

      • Add WST-1 reagent to each well and incubate for 1-4 hours.

      • Measure the absorbance at 450 nm using a microplate reader.

  • Sulforhodamine B (SRB) Assay:

    • Principle: Measures total protein content as an indicator of cell mass.

    • Protocol:

      • Seed cells in a 96-well plate and treat with this compound.

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the fixed cells with SRB dye.

      • Wash away the unbound dye and solubilize the protein-bound dye with Tris base.

      • Measure the absorbance at 510 nm.[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Principle: Measures ATP levels as an indicator of metabolically active cells.

    • Protocol:

      • Seed cells in a 96-well plate and treat with this compound.

      • Add CellTiter-Glo® reagent to each well.

      • Incubate to lyse the cells and stabilize the luciferase signal.

      • Measure the luminescence using a luminometer.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Protocol:

      • Treat cells with this compound.

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate in the dark.

      • Analyze the cells by flow cytometry.

  • Western Blot for PARP Cleavage and Caspase Activation:

    • Principle: Detects the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.

    • Protocol:

      • Lyse this compound-treated cells in RIPA buffer.

      • Determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against cleaved PARP, cleaved caspase-3, and cleaved caspase-7.

      • Incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.

    • Protocol:

      • Treat cells with this compound.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the cells and resuspend them in a staining solution containing PI and RNase A.

      • Incubate in the dark.

      • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][6][7]

Western Blot Analysis of Signaling Pathways
  • Principle: To detect changes in the phosphorylation status of key signaling proteins.

  • Protocol:

    • Treat cells with this compound for the desired time points.

    • Lyse cells and perform SDS-PAGE and western blotting as described above.

    • Probe membranes with primary antibodies specific for phosphorylated and total forms of FAK (Tyr397), IGF-1R, Akt (Ser473), and ERK1/2.

    • Use appropriate secondary antibodies and ECL detection.

G cluster_cell_culture Cell Culture & Treatment cluster_viability Viability/Proliferation cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_signaling Signaling Pathways CellSeeding Seed Cells Treatment Treat with This compound CellSeeding->Treatment WST1 WST-1 Assay Treatment->WST1 SRB SRB Assay Treatment->SRB AnnexinV Annexin V/PI Flow Cytometry Treatment->AnnexinV WB_Apoptosis Western Blot (Cleaved PARP, Caspases) Treatment->WB_Apoptosis PI_Staining PI Staining Flow Cytometry Treatment->PI_Staining WB_Signaling Western Blot (p-Akt, p-ERK) Treatment->WB_Signaling

Experimental Workflow for Studying this compound Effects.

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R that effectively disrupts key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. This leads to significant anti-proliferative effects through the induction of G2/M cell cycle arrest and apoptosis. The detailed information on its mechanism of action, quantitative activity, and the experimental protocols provided in this guide serve as a valuable resource for the ongoing research and development of this promising anti-cancer agent.

References

NVP-TAE 226: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] Its ability to dually inhibit these key signaling nodes, which are frequently dysregulated in cancer, has positioned it as a significant tool in oncological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and visualizations of the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a synthetic organic compound with the chemical formula C₂₃H₂₅ClN₆O₃.[4] Its structure features a substituted pyrimidine core, which is crucial for its kinase inhibitory activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 2-[[5-chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide[4]
Synonyms TAE226, NVP-TAE226[4]
CAS Number 761437-28-9[4]
Molecular Formula C₂₃H₂₅ClN₆O₃[4]
Molecular Weight 468.9 g/mol [4]
SMILES CNC(=O)c1ccccc1Nc1nc(Nc2ccc(cc2OC)N2CCOCC2)nc(Cl)c1
InChI Key UYJNQQDJUOUFQJ-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Solubility DMSO: ≥23.45 mg/mL[5]
DMF: 30 mg/mL[4]
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[4]
Appearance White to off-white solid
Storage Store at -20°C[5]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domains of FAK and IGF-1R.[3] This dual inhibition disrupts critical downstream signaling cascades involved in cell proliferation, survival, migration, and invasion.

Inhibition of Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, including the GRB2/SOS/RAS/MAPK and PI3K/Akt pathways. By inhibiting FAK, this compound effectively blocks these downstream signals, leading to reduced cell migration and invasion.

Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a receptor tyrosine kinase that, upon binding its ligand IGF-1, activates the PI3K/Akt/mTOR and RAS/MAPK signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. This compound's inhibition of IGF-1R leads to cell cycle arrest and apoptosis.

The following diagram illustrates the primary signaling pathways affected by this compound.

NVP_TAE_226_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_fak_pathway FAK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_cellular_effects Cellular Effects Integrins Integrins FAK FAK Integrins->FAK IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) PI3K PI3K IGF-1R->PI3K Src Src p-FAK (Y397)->Src Migration Migration p-FAK (Y397)->Migration Invasion Invasion p-FAK (Y397)->Invasion GRB2 GRB2 Src->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis mTOR->Proliferation This compound This compound This compound->FAK This compound->IGF-1R

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Commercial suppliers synthesize the compound through proprietary methods. The IUPAC name, 2-[[5-chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide, suggests a multi-step synthesis likely involving the coupling of a substituted pyrimidine with N-methyl-2-aminobenzamide and 2-methoxy-4-morpholinylaniline precursors.

In Vitro Kinase Inhibition Assay (Adapted from a general FAK Kinase Assay Protocol)

This protocol is a general method for determining the in vitro inhibitory activity of this compound against FAK.

Materials:

  • Recombinant human FAK enzyme

  • ATP

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of each this compound dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control.

  • Add 10 µL of FAK enzyme solution (final concentration ~1-5 ng/µL) to each well except the no-enzyme control.

  • Add 10 µL of a mixture of FAK substrate and ATP (final concentrations will need to be optimized, typically near the Km for ATP) to all wells to start the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare this compound dilutions Prepare this compound dilutions Start->Prepare this compound dilutions Add inhibitor to plate Add inhibitor to plate Prepare this compound dilutions->Add inhibitor to plate Add FAK enzyme Add FAK enzyme Add inhibitor to plate->Add FAK enzyme Add Substrate/ATP mix Add Substrate/ATP mix Add FAK enzyme->Add Substrate/ATP mix Incubate at 30°C Incubate at 30°C Add Substrate/ATP mix->Incubate at 30°C Stop reaction & measure ADP Stop reaction & measure ADP Incubate at 30°C->Stop reaction & measure ADP Calculate % inhibition Calculate % inhibition Stop reaction & measure ADP->Calculate % inhibition Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50 End End Determine IC50->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol details a method to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Trypsin-EDTA

  • 96-well plates

  • 10% Trichloroacetic acid (TCA), cold

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader (510 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Matrigel Invasion Assay

This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Matrigel Basement Membrane Matrix (Corning)

  • 24-well Transwell inserts (8 µm pore size)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Thaw Matrigel at 4°C overnight. Dilute the Matrigel with cold serum-free medium to a final concentration of 1 mg/mL.

  • Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling.

  • Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Add this compound at the desired concentrations to the cell suspension.

  • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with Crystal Violet for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and compare the number of invading cells in the treated groups to the control group.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anti-proliferative and anti-invasive activity in a wide range of cancer cell lines, including glioma, breast, ovarian, and pancreatic cancer. In vivo studies in xenograft models have shown that oral administration of this compound can inhibit tumor growth and metastasis.

Table 3: In Vitro IC₅₀ Values of this compound for Various Kinases

KinaseIC₅₀ (nM)Reference
FAK5.5[3]
IGF-1R140[3]
Pyk23.5[3]
InsR44[3]

Table 4: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Reference
MIA PaCa-2Pancreatic~0.5
4T1Breast~0.2

Conclusion

This compound is a valuable research tool for investigating the roles of FAK and IGF-1R in cancer biology. Its potent and dual inhibitory activity provides a powerful means to probe these critical signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting FAK and IGF-1R in oncology. Further research is warranted to explore its clinical applications and potential for combination therapies.

References

NVP-TAE 226: A Dual Inhibitor of FAK and IGF-1R - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual focal adhesion kinase (FAK) and insulin-like growth factor-1 receptor (IGF-1R) inhibitor, NVP-TAE 226. The document summarizes its inhibitory activity (IC50 values) against its primary targets and in various cancer cell lines, details common experimental protocols for determining cell viability, and visualizes the key signaling pathways affected by this compound.

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both FAK and IGF-1R, two key regulators of tumor cell proliferation, survival, migration, and invasion.[1] It also shows inhibitory effects on other related kinases such as Pyk2 and the insulin receptor (InsR).[1] This dual-targeting mechanism makes this compound a compound of interest in oncology research for its potential to overcome resistance mechanisms associated with single-target therapies.

Quantitative Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 and GI50 (growth inhibition 50) values for this compound against its primary kinase targets and in various cancer cell lines.

IC50 Values Against Primary Kinase Targets
Target KinaseIC50 (nM)
Focal Adhesion Kinase (FAK)5.5[1]
Insulin-like Growth Factor-1 Receptor (IGF-1R)140[1]
Proline-rich Tyrosine Kinase 2 (Pyk2)3.5[1]
Insulin Receptor (InsR)44[1]
In Vitro Anti-proliferative Activity in Cancer Cell Lines

This compound has been evaluated for its anti-proliferative effects across a range of cancer cell lines. While a comprehensive study on a panel of 37 cancer cell lines reported a mean GI50 value of 0.76 µmol/L, the detailed data for each cell line was not publicly available in the conducted research. The table below presents a compilation of IC50 and GI50 values from various studies.

Cell LineCancer TypeIC50 / GI50 (µM)AssayIncubation Time
A172Glioblastoma8.3 (IC50)MTT Assay48 hours[1]
A375PMelanoma1.69 (GI50)Not SpecifiedNot Specified[1]
HCT116Colorectal Carcinoma0.4 (IC50)WST-1 Assay48 hours
U87MGGlioblastoma1.2 (IC50)WST-1 Assay48 hours
HepG2Hepatocellular Carcinoma11.7 (IC50)Not SpecifiedNot Specified
Huh7Hepatocellular Carcinoma4.1 (IC50)Not SpecifiedNot Specified

Experimental Protocols for IC50 Determination

The determination of IC50 values is crucial for evaluating the efficacy of a compound. The following are detailed methodologies for two common colorimetric assays used to assess cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is similar to the MTT assay but utilizes a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to produce a soluble formazan dye. This eliminates the need for a solubilization step.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimized density and incubate to allow for attachment.

  • Compound Treatment: Expose cells to a range of this compound concentrations and a vehicle control for the desired time period.

  • WST-1 Reagent Addition: Add the WST-1 reagent directly to the culture medium in each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time can vary between cell lines.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan product and measure the absorbance at a wavelength between 420-480 nm.

  • Data Analysis: Determine the percentage of cell viability compared to the control and calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for determining its IC50 value.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos NVP_TAE226 This compound NVP_TAE226->FAK Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS NVP_TAE226 This compound NVP_TAE226->IGF1R PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos IRS->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Growth Cell Growth mTOR->Growth Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation IC50_Determination_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_reagent Add Viability Reagent (MTT or WST-1) incubate2->add_reagent incubate3 Incubate (0.5-4h) add_reagent->incubate3 measure_absorbance Measure Absorbance incubate3->measure_absorbance data_analysis Data Analysis: % Viability vs. Concentration measure_absorbance->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

References

NVP-TAE 226: A Technical Guide to its Apoptosis Induction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism by which NVP-TAE 226, a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R), induces apoptosis in cancer cells. This document details the signaling pathways involved, presents quantitative data from various studies, outlines detailed experimental protocols for key assays, and provides visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a potent, ATP-competitive small molecule inhibitor that targets two key signaling proteins involved in cell survival, proliferation, and migration: FAK and IGF-1R.[1][2] By simultaneously blocking the activity of these two kinases, this compound effectively disrupts critical pro-survival signaling cascades, leading to cell cycle arrest and the induction of apoptosis in a variety of cancer cell types.[3][4]

The induction of apoptosis by this compound is a well-documented outcome of its inhibitory activity.[2][3] This process is characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4] The cleavage of PARP is a hallmark of apoptosis, signifying the dismantling of the cell in a controlled manner.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting its target kinases and inducing apoptosis has been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values for kinase inhibition and effective concentrations for inducing apoptosis in various cancer cell lines.

Target KinaseIC50 (nM)Reference
FAK5.5[1]
IGF-1R140[1]
Pyk23.5[1]
InsR44[1]

Table 1: Kinase Inhibitory Potency of this compound

Cell LineCancer TypeAssayConcentrationEffectReference
HCT116Colon CancerWST-1IC50 = 0.4 µM (48h)Anti-proliferative activity[2]
U87MGGlioblastomaWST-1IC50 = 1.2 µM (48h)Anti-proliferative activity[2]
Glioma cells (mutant p53)GliomaAnnexin V, Caspase-3/7 activation, PARP cleavage1 µMInduction of apoptosis[2]
SK-N-ASNeuroblastomaCell Viability, Cell Cycle, Apoptosis assays<10 µMDecreased viability, cell cycle arrest, increased apoptosis[2]
BT474, MCF-7Breast CancerDetachment and apoptosis assays10-20 µMDose-dependent increase in detachment and apoptosis[4]
4T1Murine Breast CancerIn vivo tumor growth and metastasis30-100 mg/kgInhibition of tumor growth and lung metastasis[5]
MIA PaCa-2Pancreatic CancerIn vivo tumor growth10-100 mg/kgInhibition of tumor growth[5]

Table 2: Cellular and In Vivo Effects of this compound

Signaling Pathways Affected by this compound

This compound exerts its pro-apoptotic effects by inhibiting the FAK and IGF-1R signaling pathways, which are often constitutively active in cancer cells, promoting survival and resistance to apoptosis.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, leading to the activation of pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound inhibits the autophosphorylation of FAK at Y397, thereby blocking these downstream survival signals.[4][5]

IGF-1R Signaling Pathway

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon binding its ligand IGF-1, undergoes autophosphorylation and activates downstream signaling cascades. The two major pathways activated by IGF-1R are the PI3K/Akt/mTOR pathway, which is a potent pro-survival and pro-proliferative pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in cell proliferation and survival.[6] this compound inhibits the kinase activity of IGF-1R, leading to the downregulation of Akt and ERK phosphorylation.[2]

The dual inhibition of both FAK and IGF-1R by this compound leads to a more comprehensive blockade of these critical survival pathways than targeting either kinase alone.[7] This synergistic effect culminates in the activation of the apoptotic cascade.

NVP_TAE_226_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binding PI3K PI3K IGF-1R->PI3K Activation MAPK (ERK) MAPK (ERK) IGF-1R->MAPK (ERK) Activation p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation Src Src p-FAK (Y397)->Src Recruitment Src->PI3K Activation Src->MAPK (ERK) Activation Akt Akt PI3K->Akt Activation p-Akt p-Akt Akt->p-Akt Phosphorylation Bcl-2 family (anti-apoptotic) Bcl-2 family (anti-apoptotic) p-Akt->Bcl-2 family (anti-apoptotic) Upregulation Caspase-9 Caspase-9 p-Akt->Caspase-9 Inhibition p-MAPK (p-ERK) p-MAPK (p-ERK) MAPK (ERK)->p-MAPK (p-ERK) Phosphorylation Bcl-2 family (anti-apoptotic)->Caspase-9 Inhibition Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activation PARP PARP Caspase-3/7->PARP Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound This compound This compound->IGF-1R Inhibition This compound->FAK Inhibition

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (WST-1)

This assay is used to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE). Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

  • Cell Treatment and Lysis: Treat cells with this compound as described for the Annexin V assay. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and reaction buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.

Western Blot Analysis for PARP Cleavage and Protein Phosphorylation

Western blotting is used to detect the cleavage of PARP and changes in the phosphorylation status of key signaling proteins like FAK and Akt.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP, total PARP, phospho-FAK (Y397), total FAK, phospho-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of cleaved PARP and protein phosphorylation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Cell Viability Assay (WST-1) Cell Viability Assay (WST-1) Treat with this compound->Cell Viability Assay (WST-1) Measure Proliferation Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treat with this compound->Apoptosis Assay (Annexin V/PI) Quantify Apoptosis Caspase Activity Assay Caspase Activity Assay Treat with this compound->Caspase Activity Assay Measure Caspase Activity Western Blot Western Blot Treat with this compound->Western Blot Analyze Protein Expression IC50 Determination IC50 Determination Cell Viability Assay (WST-1)->IC50 Determination Percentage of Apoptotic Cells Percentage of Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Percentage of Apoptotic Cells Fold-change in Activity Fold-change in Activity Caspase Activity Assay->Fold-change in Activity Protein Level Changes Protein Level Changes Western Blot->Protein Level Changes

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

In Vivo Efficacy of NVP-TAE226 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NVP-TAE226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is common in many invasive and metastatic cancers.[2] Similarly, IGF-1R signaling is implicated in tumor proliferation and survival.[3] By dually targeting both FAK and IGF-1R, NVP-TAE226 disrupts key signaling pathways, such as Akt and MAPK, leading to reduced tumor growth, invasion, and metastasis.[3][4] This technical guide provides an in-depth overview of the in vivo efficacy of NVP-TAE226 in various xenograft models, complete with quantitative data, experimental protocols, and pathway diagrams.

Mechanism of Action: Dual Inhibition of FAK and IGF-1R Signaling

NVP-TAE226 exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397) and the phosphorylation of IGF-1R.[3][4] This dual inhibition effectively blocks downstream signaling cascades critical for cancer cell survival and proliferation, primarily the PI3K/Akt pathway. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[3][5]

NVP_TAE226_Signaling_Pathway IGF1R IGF-1R PI3K PI3K IGF1R->PI3K IGF-1 Binding Integrin Integrins FAK FAK Integrin->FAK ECM Adhesion pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation pFAK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation TAE226 NVP-TAE226 TAE226->IGF1R TAE226->FAK

Figure 1: NVP-TAE226 Signaling Pathway Inhibition.

General Xenograft Experimental Workflow

The evaluation of NVP-TAE226 in vivo typically follows a standardized workflow for establishing and monitoring xenograft tumors in immunocompromised mice. This process ensures reproducibility and allows for accurate assessment of the compound's anti-tumor activity.

Xenograft_Workflow start Cancer Cell Line Culture injection Subcutaneous or Orthotopic Injection into Mice start->injection establishment Tumor Establishment (Palpable Size) injection->establishment randomization Randomization into Treatment Groups establishment->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Repeatedly monitoring->treatment endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

References

NVP-TAE 226: A Technical Guide to Off-Target Effects and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1] As a critical mediator of cell adhesion, migration, proliferation, and survival, FAK is a key target in oncology. This compound has demonstrated efficacy in preclinical models of various cancers, including glioma, breast cancer, and neuroblastoma. However, a thorough understanding of its off-target effects and toxicity profile is paramount for its potential clinical development and for the accurate interpretation of experimental results. This technical guide provides an in-depth overview of the known off-target activities and toxicological properties of this compound, supported by experimental data and detailed methodologies.

Off-Target Kinase Inhibition Profile

This compound is a dual inhibitor of FAK and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3] While it potently inhibits FAK with a low nanomolar IC50, it also demonstrates activity against a range of other kinases. The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-targets.

Target KinaseIC50 (nM)Notes
Focal Adhesion Kinase (FAK)5.5Primary Target.[1]
Proline-rich tyrosine kinase 2 (Pyk2)3.5Structurally related to FAK.[2]
Insulin-like Growth Factor-1 Receptor (IGF-1R)140Dual primary target.[2][3]
Insulin Receptor (InsR)44Significant off-target activity.[2]
Anaplastic Lymphoma Kinase (ALK)~10-100 fold less potent than FAKOff-target.[1]
c-Met~10-100 fold less potent than FAKOff-target.[1]

Signaling Pathway Perturbations

The inhibition of FAK, IGF-1R, and other off-target kinases by this compound leads to the modulation of several downstream signaling pathways crucial for cell survival and proliferation. The primary affected pathways are the PI3K/Akt and MAPK/ERK cascades.

FAK_IGF1R_Signaling cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling FAK FAK PI3K PI3K FAK->PI3K MAPK MAPK FAK->MAPK Migration Cell Migration FAK->Migration IGF1R IGF-1R IGF1R->PI3K IGF1R->MAPK NVP_TAE226 This compound NVP_TAE226->FAK NVP_TAE226->IGF1R Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ERK ERK MAPK->ERK ERK->Proliferation

Figure 1: this compound Inhibition of FAK and IGF-1R Signaling Pathways.

This compound inhibits the autophosphorylation of FAK at Tyr397 and the IGF-I-induced phosphorylation of IGF-1R.[1] This dual inhibition leads to the suppression of downstream signaling through both the PI3K/Akt and MAPK pathways, ultimately affecting cell proliferation, survival, and migration.[1]

In Vitro Toxicity and Cellular Effects

The cytotoxic and cytostatic effects of this compound have been evaluated in a broad range of cancer cell lines. The mean GI50 (Growth Inhibition 50) value across a panel of 37 cancer cell lines was 0.76 µmol/L.[4]

Cellular EffectDescriptionCell LinesConcentration Range
Decreased Cell Viability Inhibition of cell proliferation and induction of cell death.Glioma (U87, U251), Neuroblastoma (SK-N-AS)<10 µM
Cell Cycle Arrest Attenuation of G2-M cell cycle progression, associated with decreased cyclin B1 and phosphorylated cdc2 (Tyr15).Glioma (U87, U251)<10 µM
Induction of Apoptosis Activation of caspase-3/7 and cleavage of poly(ADP-ribose) polymerase (PARP). Observed in glioma cell lines with mutant p53.Glioma (mutant p53)1 µM
Inhibition of Cell Invasion Reduction of tumor cell invasion through a Matrigel matrix.Glioma1 µM
Inhibition of Angiogenesis Inhibition of tube formation in Human Microvascular Endothelial Cells (HMEC1).HMEC10.1 - 10 µM

In Vivo Toxicity

Preclinical in vivo studies in mouse models have provided insights into the toxicity profile of this compound. Generally, the compound has been reported to be well-tolerated at effective doses, with no significant body weight loss observed.[1][4]

Animal ModelDosing RegimenObserved ToxicityReference
Mice with intracranial glioma xenografts75 mg/kgNot specified, but increased survival rate.[1]
SCID mice with human colon cancer model100 mg/kg, oralNo body weight loss.[1]
In vivo model with MIA PaCa-2 human pancreatic tumor100 mg/kg, oralNo body weight loss.[1]
4T1 murine breast tumor modelDose-dependentWell-tolerated as determined by measuring changes in body weight.[2]

It is important to note that detailed histopathological and clinical chemistry data from these in vivo studies are not extensively reported in the public domain. Further investigation is required for a comprehensive understanding of potential organ-specific toxicities.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

General Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases are purified. A suitable peptide or protein substrate for each kinase is selected.

  • Assay Buffer: A typical kinase assay buffer contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a source of ATP.

  • Inhibitor Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and this compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.

  • Detection: The phosphorylation of the substrate is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Employing phosphorylation-specific antibodies coupled to a fluorescent reporter.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, Buffer, this compound) start->prep_reagents incubate Incubate Kinase, Substrate, and this compound prep_reagents->incubate add_atp Initiate Reaction (Add ATP) incubate->add_atp run_reaction Kinase Reaction add_atp->run_reaction detect_phos Detect Substrate Phosphorylation run_reaction->detect_phos analyze_data Data Analysis (Calculate % Inhibition, IC50) detect_phos->analyze_data end End analyze_data->end

Figure 2: General Workflow for a Biochemical Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serum-free or low-serum medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

  • MTT Incubation: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are background-corrected, and cell viability is expressed as a percentage of the vehicle-treated control. The GI50 or IC50 value is calculated from the dose-response curve.

In Vivo Toxicity Assessment in Mouse Models

Objective: To evaluate the systemic toxicity of this compound in a living organism.

General Methodology:

  • Animal Model: Typically, immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.

  • Compound Formulation and Administration: this compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing Regimen: Animals are treated with this compound at various doses and schedules (e.g., daily, twice daily) for a defined period. A control group receives the vehicle only.

  • Monitoring: Animals are monitored regularly for clinical signs of toxicity, including:

    • Body weight: Measured daily or several times a week. Significant weight loss is an indicator of toxicity.

    • Behavioral changes: Lethargy, ruffled fur, changes in posture.

    • Food and water intake.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized. Major organs (e.g., liver, kidneys, spleen, heart, lungs) are collected, weighed, and subjected to histopathological examination to identify any microscopic signs of tissue damage.

  • Clinical Chemistry: Blood samples may be collected for analysis of markers of organ function (e.g., liver enzymes, creatinine).

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R with demonstrated anti-cancer activity. Its off-target profile includes inhibition of other kinases such as Pyk2 and the insulin receptor, which may contribute to both its efficacy and potential toxicity. In vitro, this compound induces cell cycle arrest and apoptosis in a context-dependent manner. In vivo studies have shown that it is generally well-tolerated at effective doses, though a comprehensive public toxicological profile is not yet available. Researchers and drug developers should consider these off-target effects and potential toxicities when designing and interpreting studies with this compound. Further investigation into its broader kinome selectivity and a more detailed in vivo safety pharmacology assessment are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for NVP-TAE 226 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NVP-TAE 226, also known as TAE226, is a potent and ATP-competitive small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its expression is often elevated in metastatic tumors.[2][3] IGF-1R is also a key driver of tumor cell proliferation and survival.[2][4] By dually inhibiting both FAK and IGF-1R, this compound effectively blocks their downstream signaling pathways, including the MAPK and Akt pathways, leading to reduced tumor cell growth, induction of apoptosis, and inhibition of invasion.[1][4][5] These characteristics make this compound a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its anti-cancer effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Tyr397) and the phosphorylation of IGF-1R.[4][5] This dual inhibition leads to the suppression of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[5][6] The inhibition of these pathways ultimately results in cell cycle arrest, primarily at the G2-M phase, and the induction of apoptosis, particularly in cells with mutant p53.[1][4][5]

NVP_TAE_226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1R Akt Akt IGF-1R->Akt Activates MAPK MAPK IGF-1R->MAPK Activates Integrins Integrins FAK FAK Integrins->FAK Activates FAK->Akt Activates FAK->MAPK Activates Cell_Migration_Invasion Cell Migration & Invasion FAK->Cell_Migration_Invasion Promotes Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Cell_Survival_Proliferation Promotes Cell_Cycle_Progression Cell Cycle Progression Cell_Survival_Proliferation->Cell_Cycle_Progression Drives This compound This compound This compound->IGF-1R Inhibits This compound->FAK Inhibits

Caption: this compound Signaling Pathway Inhibition.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the inhibitory concentrations of this compound against various kinases and cancer cell lines.

Target/Cell LineAssay TypeIC50/GI50 ValueReference
Kinase Activity
FAKEnzymatic Assay5.5 nM[1][5]
Pyk2Enzymatic Assay3.5 nM[1][7]
IGF-1REnzymatic Assay140 nM (0.14 µM)[1]
InsREnzymatic Assay44 nM[1]
FAK/IGF-1RCell-Based Kinase Assay100 - 300 nM[2][3]
Cellular Activity
HCT116Proliferation Assay (WST-1, 48h)IC50 = 0.4 µM[5]
A172Cytotoxicity Assay (MTT, 48h)IC50 = 8.3 µM[1]
A375PAntiproliferative AssayGI50 = 1.69 µM[1]
Panel of 37 Cancer Cell LinesProliferation AssayMean GI50 = 0.76 µmol/L[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.69 mg of this compound (MW: 468.94 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

  • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability/Proliferation Assay (Sulforhodamine B Assay)

This protocol is based on the procedure from the National Cancer Institute.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of medium, depending on the cell line's doubling time.[8]

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Terminate the experiment by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 100 µL of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis for Phospho-FAK and Phospho-Akt

Materials:

  • Cancer cell lines (e.g., U87, U251, MIA PaCa-2)[5][8]

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 1 hour).[8]

  • For IGF-1R pathway analysis, stimulate the cells with IGF-I.[5]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Matrigel Invasion Assay

Materials:

  • Glioma cell lines (or other invasive cancer cells)[5]

  • Matrigel-coated invasion chambers (e.g., Boyden chambers)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

  • Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 1 µM).[5]

  • Seed the cells into the upper chamber of the invasion inserts.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invaded cells in several microscopic fields.

  • Compare the number of invaded cells in the treated groups to the control group. A reduction of at least 50% indicates significant inhibition of invasion.[4][5]

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Stock_Solution 2. Prepare this compound Stock Solution Cell_Culture->Stock_Solution Proliferation_Assay 3. Cell Viability/ Proliferation Assay (e.g., SRB, MTT) Stock_Solution->Proliferation_Assay Western_Blot 4. Western Blot Analysis (p-FAK, p-Akt) Proliferation_Assay->Western_Blot Invasion_Assay 5. Matrigel Invasion Assay Western_Blot->Invasion_Assay Cell_Cycle_Analysis 6. Cell Cycle Analysis (Flow Cytometry) Invasion_Assay->Cell_Cycle_Analysis Apoptosis_Assay 7. Apoptosis Assay (Annexin V, Caspase) Cell_Cycle_Analysis->Apoptosis_Assay Data_Analysis 8. Data Collection & Analysis Apoptosis_Assay->Data_Analysis Conclusion 9. Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General Workflow for In Vitro this compound Assays.

Conclusion

This compound is a dual inhibitor of FAK and IGF-1R with potent anti-proliferative, anti-invasive, and pro-apoptotic activities in a variety of cancer cell lines. The provided protocols offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound in their specific cellular models. Careful optimization of cell densities, drug concentrations, and incubation times is recommended for each cell line to ensure robust and reproducible results.

References

NVP-TAE 226 solubilization and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the solubilization and preparation of NVP-TAE 226 for both in vitro and in vivo experiments. This compound is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), also showing activity against Pyk2 and the Insulin Receptor (InsR).

Physicochemical and Targeting Data

PropertyValueReference
Molecular Formula C₂₃H₂₅ClN₆O₃[1]
Molecular Weight 468.9 g/mol [1]
CAS Number 761437-28-9[1][2]
IC₅₀ (FAK) 5.5 nM[2][3]
IC₅₀ (Pyk2) 3.5 nM[3][4]
IC₅₀ (IGF-1R) 140 nM[3][5]
IC₅₀ (InsR) 44 nM[3]

Signaling Pathway Inhibition

This compound primarily exerts its effects by inhibiting the phosphorylation of FAK. This upstream inhibition subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK IGF-1R IGF-1R Akt Akt IGF-1R->Akt FAK->Akt ERK ERK FAK->ERK Downstream_Effectors Cell Proliferation, Survival, Migration Akt->Downstream_Effectors ERK->Downstream_Effectors This compound This compound This compound->IGF-1R Inhibits This compound->FAK Inhibits

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Solubility Data

This compound is a crystalline solid that is insoluble in water and ethanol.[2][4] It is soluble in organic solvents as detailed below. For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility.[2]

SolventConcentrationNotes
DMSO ≥94 mg/mL (200.45 mM)Warming to 37°C and/or sonication can aid in dissolution.[4]
DMSO 66 mg/mL[6]
DMSO ≥23.5 mg/mL[4]
DMSO 10 mg/mL[1]
DMF 30 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for use in cell-based assays.

G cluster_workflow In Vitro Stock Solution Workflow start Start: This compound Powder weigh Weigh desired amount of powder start->weigh add_dmso Add anhydrous DMSO to achieve desired concentration weigh->add_dmso dissolve Vortex and/or sonicate at 37°C to fully dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for dilution in media store->end

Caption: Workflow for preparing this compound stock solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 213.25 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly. If needed, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period to ensure complete dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Note on Cell-Based Assays: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium just before use.

Preparation of Oral Formulation for In Vivo Use

This protocol describes the preparation of a suspension of this compound for oral gavage administration in animal models.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose or 0.5% CMC-Na in sterile water)

  • Sterile tubes

  • Homogenizer or vortex mixer

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder and place it in a sterile tube.

  • Add the calculated volume of the vehicle (e.g., 0.5% methylcellulose solution) to the powder.[6]

  • Mix thoroughly by vortexing or using a homogenizer until a uniform suspension is formed.

  • This formulation should be prepared fresh daily and used immediately for optimal results.[2]

Example In Vivo Dosing Regimens:

  • Glioma Xenografts: 50 or 75 mg/kg administered via oral gavage once daily for 5 days, followed by 2 days off, for a duration of 4 weeks.[4][6]

  • Pancreatic Tumor Model: 100 mg/kg administered orally.[2]

  • Breast Tumor Model: Dose-dependent inhibition observed with oral administration.[2]

These protocols provide a foundation for the use of this compound in research settings. Investigators should optimize concentrations, incubation times, and dosing schedules based on their specific cell lines or animal models.

References

NVP-TAE 226 working concentration for glioma cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TAE 226, also known as TAE226, is a potent small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-I Receptor (IGF-IR).[1][2][3] In glioma, a highly aggressive form of brain tumor, both FAK and IGF-IR signaling pathways are frequently dysregulated, contributing to tumor growth, invasion, and resistance to therapy.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models of glioma by inducing cell cycle arrest, apoptosis, and inhibiting cell migration and invasion.[3][4] These application notes provide detailed protocols and working concentrations for the use of this compound in glioma cell line research.

Mechanism of Action

This compound is an ATP-competitive inhibitor with high potency for FAK, with an IC50 of 5.5 nM.[2][5] It is also effective against Pyk2, a related kinase, and shows inhibitory activity against IGF-IR and the insulin receptor (InsR) at slightly higher concentrations.[2] In glioma cells, this compound has been shown to inhibit the autophosphorylation of FAK at Tyr(397) and the IGF-I-induced phosphorylation of IGF-IR.[1][3] This dual inhibition disrupts critical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to glioma cell proliferation, survival, and motility.[1][4] The cellular response to this compound in glioma cell lines can vary depending on their p53 status; cells with wild-type p53 tend to undergo G2-M cell cycle arrest, while those with mutant p53 are more prone to apoptosis.[1][6]

NVP_TAE_226_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK IGF-IR IGF-IR PI3K PI3K IGF-IR->PI3K MAPK MAPK IGF-IR->MAPK ... This compound This compound This compound->IGF-IR This compound->FAK FAK->PI3K Invasion Invasion FAK->Invasion Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation G A Seed glioma cells in 96-well plates (e.g., 5,000 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat with serial dilutions of this compound (e.g., 0.01 to 10 µM) B->C D Incubate for 48-72 hours C->D E Add MTT reagent (5 mg/mL) and incubate for 4 hours OR Add CellTiter-Glo® reagent and incubate for 10 minutes D->E F Add solubilization buffer (e.g., DMSO) (for MTT assay) E->F MTT G Read absorbance at 570 nm OR Read luminescence E->G CellTiter-Glo® F->G H Calculate IC50 values G->H G A Treat glioma cells with this compound (e.g., 1 µM for 48 hours) B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes at room temperature E->F G Analyze by flow cytometry F->G

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Focal Adhesion Kinase (p-FAK) Following NVP-TAE 226 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors. Its activation, marked by autophosphorylation at the Tyrosine 397 (Tyr397) residue, is a critical event in cell adhesion, migration, proliferation, and survival. Dysregulation of the FAK signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. NVP-TAE 226 is a potent small molecule inhibitor of FAK, and its effects are often assessed by examining the phosphorylation status of FAK at Tyr397. This document provides a detailed protocol for performing a Western blot to detect and quantify the levels of phosphorylated FAK (p-FAK) in cells treated with this compound.

FAK Signaling Pathway and Inhibition by this compound

Integrin clustering upon binding to the extracellular matrix (ECM) recruits FAK to focal adhesions, leading to its autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, fully activating its kinase activity and initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[1][2][3] this compound is an ATP-competitive inhibitor of FAK, effectively blocking its kinase activity and preventing the crucial autophosphorylation at Tyr397.[1]

FAK_Signaling_Pathway cluster_membrane Plasma Membrane Integrins Integrins FAK FAK Integrins->FAK Recruits ECM ECM ECM->Integrins Binds p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation Src Src p-FAK (Y397)->Src Recruits PI3K_Akt_Pathway PI3K/Akt Pathway p-FAK (Y397)->PI3K_Akt_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway p-FAK (Y397)->MAPK_ERK_Pathway Src->p-FAK (Y397) Further Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival_Proliferation MAPK_ERK_Pathway->Cell_Survival_Proliferation This compound This compound This compound->FAK Inhibits

FAK Signaling Pathway and this compound Inhibition.

Experimental Protocol: Western Blot for p-FAK (Tyr397)

This protocol outlines the steps for treating cells with this compound and subsequently analyzing p-FAK levels via Western blotting.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Treat with this compound (and controls). B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer. - Denature at 95-100°C. C->D E 5. SDS-PAGE - Load equal protein amounts. - Separate proteins by size. D->E F 6. Protein Transfer - Transfer proteins to a PVDF membrane. E->F G 7. Blocking - Block non-specific binding sites (e.g., with 5% BSA or milk). F->G H 8. Primary Antibody Incubation - Incubate with anti-p-FAK (Y397) antibody. G->H I 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody. H->I J 10. Detection - Add ECL substrate. - Image the blot. I->J K 11. Stripping and Re-probing (Optional) - Strip membrane. - Re-probe for Total FAK and a loading control (e.g., β-actin). J->K

Western Blot Experimental Workflow.
Materials and Reagents

  • Cell Lines: Appropriate cell line (e.g., glioma, breast cancer, or neuroblastoma cell lines known to express FAK).[4]

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium and Supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE Gels

  • Tris-Glycine-SDS Running Buffer

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-FAK (Tyr397) antibody.

    • Mouse or Rabbit anti-total FAK antibody.

    • Mouse anti-β-actin or other loading control antibody.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • Deionized Water

Procedure
  • Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1, 6, 24 hours). Include a DMSO-treated vehicle control.[5][6]

  • Cell Lysis: a. After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: a. Load 20-30 µg of protein per lane into an SDS-PAGE gel. b. Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: a. Wash the membrane with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: a. Dilute the anti-p-FAK (Tyr397) antibody in 5% BSA in TBST according to the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Dilute the HRP-conjugated anti-rabbit IgG secondary antibody in 5% non-fat dry milk in TBST. c. Incubate the membrane with the secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. c. Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional but Recommended): a. To normalize for protein loading, the membrane can be stripped of the p-FAK antibodies and re-probed for total FAK and a loading control like β-actin. b. Incubate the membrane in a stripping buffer. c. Wash thoroughly and repeat the blocking and antibody incubation steps with antibodies for total FAK and then the loading control.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands can be performed using densitometry software. The intensity of the p-FAK (Tyr397) band should be normalized to the intensity of the total FAK band, and subsequently to the loading control (e.g., β-actin), to account for any variations in protein loading.

Table 1: Quantitative Analysis of p-FAK (Tyr397) Inhibition by this compound
Treatment GroupConcentration (µM)p-FAK (Y397) / Total FAK (Normalized to Control)Reference
Vehicle (DMSO)01.00[7]
This compound0.30.45 ± 0.05[7]
This compound1.00.38 ± 0.07[7]
This compound3.00.35 ± 0.06[7]
This compound10.00.32 ± 0.04[7]

Data are representative and may vary depending on the cell line and experimental conditions. The values represent the mean ± standard deviation from three independent experiments.

Table 2: IC50 Values for this compound Inhibition of FAK
ParameterIC50 Value (nM)Assay TypeReference
FAK Kinase Activity5.5Purified Kinase Enzymatic Assay[1][5]
FAK Autophosphorylation (pY397)30 - 100Cell-Based Assay[8]

Conclusion

This protocol provides a comprehensive guide for the Western blot analysis of p-FAK (Tyr397) in response to this compound treatment. Accurate quantification of the inhibition of FAK phosphorylation is crucial for evaluating the efficacy of FAK inhibitors in preclinical research and drug development. Adherence to this detailed methodology will ensure reproducible and reliable results.

References

Application Notes and Protocols for NVP-TAE 226 Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TAE 226, also known as TAE226, is a potent small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, and its overexpression is common in various metastatic cancers.[4][5][6] IGF-1R is also a key driver of tumor cell proliferation and survival.[2] By dually inhibiting these kinases, this compound effectively blocks downstream signaling pathways, including the Akt and MAPK/ERK pathways, leading to reduced tumor growth, angiogenesis, and metastasis.[7][8] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse tumor models, including detailed protocols and quantitative efficacy data.

Mechanism of Action

This compound is an ATP-competitive inhibitor with a high affinity for FAK (IC50 of 5.5 nM) and IGF-1R (IC50 of 140 nM).[1] It also shows activity against Pyk2 and the insulin receptor (InsR).[1] The inhibition of FAK prevents its autophosphorylation at Tyr397, a critical step in recruiting and activating downstream signaling molecules.[7][8] Similarly, inhibition of IGF-1R blocks the activation of the PI3K/Akt and MAPK/ERK signaling cascades.[7] The combined effect is cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[4][7]

NVP_TAE_226_Signaling_Pathway IGF1R IGF-1R PI3K PI3K IGF1R->PI3K FAK FAK FAK->PI3K ERK ERK FAK->ERK Cell_Migration Cell Migration FAK->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis | ERK->Cell_Survival NVPTAE226 This compound NVPTAE226->IGF1R NVPTAE226->FAK

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across various mouse tumor models.

Table 1: Anti-Tumor Efficacy of this compound in Pancreatic Cancer Models

Tumor ModelMouse StrainTreatmentDosing ScheduleT/C (%)*Outcome
MIA PaCa-2 (subcutaneous)SCID Mice10 mg/kgqd, 7x/week, 14 days50Tumor growth inhibition
MIA PaCa-2 (subcutaneous)SCID Mice30 mg/kgqd, 7x/week, 14 days13Tumor stasis
MIA PaCa-2 (subcutaneous)SCID Mice100 mg/kgqd, 5x/week, 14 days-17Tumor regression

*T/C (%): (Median tumor volume of treated group / Median tumor volume of control group) x 100. A value < 100 indicates tumor growth inhibition.[8]

Table 2: Anti-Tumor and Anti-Metastatic Efficacy of this compound in Breast Cancer Models

Tumor ModelMouse StrainTreatmentDosing SchedulePrimary Tumor T/C (%)Lung Metastasis T/C (%)
4T1 (orthotopic)BALB/c10 mg/kgqd, 7x/week, 14 days67Not Reported
4T1 (orthotopic)BALB/c30 mg/kgqd, 7x/week, 14 days5037
4T1 (orthotopic)BALB/c100 mg/kgqd, 5x/week, 14 days1814
MDA-MB-231 (bone metastasis)MiceNot SpecifiedOral administrationN/ASignificant decrease

Table 3: Efficacy of this compound in Other Tumor Models

Tumor ModelMouse StrainTreatmentDosing ScheduleOutcome
Intracranial Glioma XenograftsMale nude mice75 mg/kgNot SpecifiedSignificantly increased survival
Human Colon CancerSCID mice100 mg/kgOralSignificant decrease in microvessel density
Ewing SarcomaMiceNot SpecifiedNot SpecifiedDrastic inhibition of primary tumor growth and metastasis

Experimental Protocols

This compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) (use fresh, moisture-absorbing DMSO can reduce solubility)[7]

  • 0.5% methylcellulose solution[7] or Sandimmune–Neoral Placebo drink solution[8]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • For a 10 mg/mL stock solution, weigh 10 mg of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO (e.g., 106 µL for a 94 mg/mL concentration) to ensure complete dissolution.[7]

  • For oral administration, suspend the DMSO stock solution in a vehicle such as 0.5% methylcellulose or Sandimmune–Neoral Placebo drink solution to the final desired concentration (e.g., 10 mg/kg in a 10 mL/kg volume).[7][8]

  • Vortex the suspension thoroughly to ensure uniformity. A brief sonication may aid in creating a homogenous mixture.

  • The formulation should be prepared fresh daily before administration to the animals.

In Vivo Efficacy Study in a Subcutaneous Tumor Model

This protocol provides a general framework. Specifics such as cell numbers and tumor volume thresholds may need optimization for different cell lines.

Materials:

  • 6-8 week old immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal balance

  • Oral gavage needles

  • This compound formulation

Protocol:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: Once tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups.[8] Record the body weight of each mouse.

  • Drug Administration: Administer this compound or the vehicle control daily via oral gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).[8] The administration volume is typically 10 mL/kg.[8]

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of treatment toxicity.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there is significant body weight loss (>20%) or other signs of distress, in accordance with institutional animal care and use guidelines.

  • Tissue Collection: At the endpoint, tumors can be excised for further analysis, such as western blotting to assess the phosphorylation status of FAK and Akt.[8]

Experimental_Workflow Cell_Culture Cell Culture Tumor_Implantation Tumor Implantation (Subcutaneous/Orthotopic) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Analysis Data & Tissue Analysis Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies.

Concluding Remarks

This compound has demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical mouse tumor models. The provided protocols and data serve as a guide for researchers to design and execute their own in vivo studies. It is crucial to adhere to institutional guidelines for animal welfare and to optimize experimental parameters for specific tumor models. Further investigation into the pharmacokinetics and safety profile of this compound will be essential for its potential clinical translation.

References

Application Notes and Protocols for Cell Migration Assays Using NVP-TAE 226

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune response. However, it is also a critical component of pathological processes, most notably cancer metastasis. The ability to study and modulate cell migration is therefore of significant interest to researchers in both basic science and drug development.

NVP-TAE 226 is a potent and selective small molecule inhibitor that targets two key regulators of cell migration: Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, which is crucial for cell adhesion, motility, and survival.[4][5] IGF-1R signaling also contributes to cell proliferation and survival. By dually inhibiting these pathways, this compound effectively disrupts the cellular machinery required for migration and invasion, making it a valuable tool for cancer research.[2][6]

These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor with high potency against FAK (IC₅₀ of 5.5 nM) and IGF-1R (IC₅₀ of 140 nM).[1] It also demonstrates inhibitory activity against related kinases such as Pyk2.[1]

Integrin engagement with the extracellular matrix (ECM) recruits and activates FAK at focal adhesion sites. Activated FAK undergoes autophosphorylation, creating a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates downstream substrates, such as p130Cas, which in turn activates signaling cascades involving Rac GTPases to promote cytoskeletal rearrangements and cell movement.[4] this compound blocks the initial kinase activity of FAK, thereby inhibiting this entire cascade and impeding cell migration.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activation Src Src FAK->Src Recruitment FAK->PI3K Activation p130Cas p130Cas Src->p130Cas Phosphorylation Rac Rac p130Cas->Rac Activation Akt Akt PI3K->Akt Activation Migration Cell Migration & Survival Akt->Migration Rac->Migration NVP_TAE_226 This compound NVP_TAE_226->IGF1R NVP_TAE_226->FAK ECM ECM ECM->Integrin Adhesion

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay measures collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate at which cells move in to close the gap.

  • Cells of interest

  • Complete growth medium and serum-free medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well tissue culture plates[7]

  • Sterile 200 µL pipette tips or a cell scraper

  • Phosphate-Buffered Saline (PBS)

  • Inverted microscope with a camera

  • Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.[7]

  • Serum Starvation (Optional): Once cells reach 90-100% confluency, gently wash with PBS and replace the complete medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium. Incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[8]

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[7] Ensure the pressure is consistent to create a uniform gap. A cross-shaped scratch can also be made.[7]

  • Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[9]

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound to the test wells. Include a vehicle control (e.g., 0.1% DMSO). Effective concentrations for inhibiting migration in vitro often range from 100 nM to 1 µM.[2][3]

  • Imaging: Immediately after adding the treatment, capture images of the wounds using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the specific locations on the plate to ensure the same fields are imaged over time.[7]

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the 0-hour time point.

    • Wound Closure % = [(Initial Area - Final Area) / Initial Area] x 100

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Serum starve cells (optional, 12-24h) A->B C 3. Create a scratch with a pipette tip B->C D 4. Wash with PBS to remove debris C->D E 5. Add medium with this compound or vehicle control D->E F 6. Image at 0h E->F G 7. Incubate and image at regular time intervals F->G H 8. Analyze wound closure G->H

Caption: Workflow for the Wound Healing (Scratch) Assay.
Transwell Migration Assay (Boyden Chamber)

This assay assesses the migratory response of cells to a chemoattractant across a porous membrane. It provides a quantitative measure of directional cell migration.

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells) and companion plates (24-well format is common).[9]

  • Complete growth medium (chemoattractant) and serum-free medium

  • This compound (stock solution in DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 4% Paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells using trypsin and resuspend them in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10⁵ to 1 x 10⁶ cells/mL.[10]

  • Assay Setup: Add 600-750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.[11]

  • Placing Inserts: Carefully place the Transwell inserts into the wells, avoiding air bubbles.

  • Cell Seeding and Treatment: In a separate tube, mix the cell suspension with the desired concentrations of this compound or vehicle control. Immediately add 100-200 µL of this cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period sufficient for migration to occur (typically 12-24 hours, dependent on cell type).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[12]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in a fixation solution for 15-20 minutes.

    • Wash the insert with PBS.

    • Stain the cells by submerging the insert in a Crystal Violet solution for 10-15 minutes.[10]

  • Imaging and Quantification:

    • Gently wash the insert in water to remove excess stain and allow it to air dry.

    • Using a microscope, count the number of stained, migrated cells in several random fields of view (e.g., 5 fields at 20x magnification).

    • Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

Transwell_Workflow A 1. Add chemoattractant to lower chamber D 4. Seed cells into upper Transwell insert A->D B 2. Prepare cell suspension in serum-free medium C 3. Add this compound to cell suspension B->C C->D E 5. Incubate (12-24h) D->E F 6. Remove non-migrated cells from top of insert E->F G 7. Fix and stain migrated cells on bottom of insert F->G H 8. Count stained cells G->H

Caption: Workflow for the Transwell Migration Assay.

Data Presentation

Results from cell migration assays should demonstrate a dose-dependent inhibition of migration upon treatment with this compound. Data can be effectively summarized in tables.

Table 1: Effect of this compound on Wound Healing in U87 Glioblastoma Cells

Treatment GroupConcentration (nM)Wound Closure at 24h (%)Inhibition of Migration (%)
Vehicle Control (0.1% DMSO)095.2 ± 5.60.0
This compound1078.4 ± 4.917.6
This compound10045.1 ± 6.152.6
This compound100022.3 ± 3.876.6

Data are presented as mean ± SD and are hypothetical.

Table 2: Effect of this compound on Transwell Migration of 4T1 Breast Cancer Cells

Treatment GroupConcentration (nM)Migrated Cells per FieldInhibition of Migration (%)
Vehicle Control (0.1% DMSO)0188 ± 150.0
This compound10155 ± 1217.6
This compound10089 ± 952.7
This compound100041 ± 678.2

Data are presented as mean ± SD and are hypothetical. Studies have shown 1 µM (1000 nM) can inhibit invasion by at least 50%[2].

Conclusion

This compound is a powerful research tool for investigating the roles of FAK and IGF-1R in cell migration and invasion. The wound healing and Transwell migration assays are robust, reproducible methods for quantifying the inhibitory effects of this compound on cancer cell motility. The protocols provided herein offer a standardized framework for researchers to assess the efficacy of this compound and to dissect the molecular mechanisms governing cell migration.

References

Application Notes and Protocols for Studying Drug Resistance in Cancer Using NVP-TAE 226

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NVP-TAE 226, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-I Receptor (IGF-1R), in the study of cancer drug resistance. The protocols outlined below are designed to facilitate research into the mechanisms of resistance and the potential of this compound as a therapeutic agent.

Introduction to this compound

This compound is a small molecule inhibitor that primarily targets FAK and IGF-1R, with an IC50 of 5.5 nM and 140 nM, respectively.[1][2] It also demonstrates inhibitory activity against Pyk2 (IC50 of 3.5 nM) and the Insulin Receptor (InsR) (IC50 of 44 nM).[2] By inhibiting these key signaling molecules, this compound disrupts critical cellular processes implicated in cancer progression, including proliferation, survival, migration, and invasion.[1][2][3] Its ability to modulate these pathways makes it a valuable tool for investigating and potentially overcoming drug resistance in various cancer types. A key finding is that this compound can enhance the cytotoxic effects of conventional chemotherapy agents like docetaxel, particularly in drug-resistant cancer cell lines.[4]

Key Applications

  • Investigating FAK and IGF-1R signaling in drug-resistant cancer models.

  • Evaluating the efficacy of this compound as a single agent or in combination with other chemotherapeutics in sensitive and resistant cancer cells.

  • Elucidating the molecular mechanisms by which this compound overcomes drug resistance.

  • Screening for synergistic interactions with other anti-cancer drugs.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
FAK5.5[1][2]
Pyk23.5[2]
Insulin Receptor (InsR)44[2]
IGF-1R140[1][2]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
Mean of 37 cancer cell linesVarious0.76[5]
HCT116Colon Cancer0.4[1]
U87MGGlioblastoma1.2[1]
MIA PaCa-2Pancreatic CancerNot specified
4T1Murine Breast CancerNot specified
SKOV3ip1Ovarian CancerNot specified
HeyA8Ovarian CancerNot specified
HeyA8-MDR (taxane-resistant)Ovarian CancerNot specified

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAdministrationDoseOutcome
Intracranial GliomaOral75 mg/kgSignificantly increased survival rate.[1]
MIA PaCa-2 (subcutaneous)Oral30 mg/kg/dayTumor stasis.[5]
MIA PaCa-2 (subcutaneous)Oral100 mg/kg/dayTumor regression.[5]
4T1 (orthotopic)Oral10-100 mg/kg/dayDose-dependent inhibition of tumor growth and lung metastasis.[6]
HeyA8, SKOV3ip1, HeyA8-MDRIntraperitoneal50 mg/kg46-64% reduction in tumor burden compared to vehicle control.[4]
HeyA8, SKOV3ip1, HeyA8-MDR (in combination with docetaxel)Intraperitoneal50 mg/kg85-97% reduction in tumor burden.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cancer research.

NVP_TAE_226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K MAPK MAPK IGF-1R->MAPK Integrin Integrin FAK FAK Integrin->FAK FAK->PI3K Invasion Invasion FAK->Invasion IGF-1 IGF-1 IGF-1->IGF-1R ECM Extracellular Matrix ECM->Integrin Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation This compound This compound This compound->IGF-1R This compound->FAK

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (Sensitive vs. Resistant Lines) Treatment 2. Treatment with this compound (± other drugs) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTS/CCK-8) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-FAK, p-Akt) Treatment->Western_Blot Invasion_Assay 3c. Matrigel Invasion Assay Treatment->Invasion_Assay Data_Analysis_invitro 4. Data Analysis Viability_Assay->Data_Analysis_invitro Western_Blot->Data_Analysis_invitro Invasion_Assay->Data_Analysis_invitro Xenograft 1. Xenograft Model Establishment Treatment_invivo 2. This compound Administration (Oral Gavage) Xenograft->Treatment_invivo Monitoring 3. Tumor Growth Monitoring Treatment_invivo->Monitoring Endpoint_Analysis 4. Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint_Analysis Data_Analysis_invivo 5. Data Analysis Endpoint_Analysis->Data_Analysis_invivo

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/CCK-8)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (drug-sensitive and resistant)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot Analysis for FAK and Akt Phosphorylation

This protocol is to assess the inhibitory effect of this compound on FAK and downstream Akt signaling.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-FAK Tyr397, total FAK, p-Akt Ser473, total Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Matrigel Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • 24-well plates with Matrigel-coated transwell inserts (8 µm pores)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Insert Rehydration: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

  • Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound. Seed 5 x 10^4 cells into the upper chamber of the transwell insert.

  • Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes, then stain with crystal violet for 20 minutes.

  • Washing and Drying: Gently wash the inserts with water and allow them to air dry.

  • Imaging and Quantification: Image the stained cells using a microscope and count the number of invaded cells in several random fields.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Protocol 4: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional, for subcutaneous injection)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 30-100 mg/kg) or vehicle daily via oral gavage. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specific size.

  • Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers, or for western blot analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Studying Drug Resistance

To specifically study the role of this compound in overcoming drug resistance, the above protocols can be adapted as follows:

  • Cell Lines: Utilize both a drug-sensitive parental cell line and its drug-resistant derivative (e.g., HeyA8 and HeyA8-MDR for taxane resistance).[4]

  • Combination Therapy: In the cell viability and in vivo studies, include treatment arms with the conventional chemotherapeutic agent alone, this compound alone, and the combination of both. This will allow for the assessment of synergistic or additive effects.

  • Mechanism of Resistance: In resistant cell lines, investigate the baseline expression and activation of FAK and IGF-1R signaling pathways. Use western blotting to determine if this compound can effectively inhibit these pathways in the resistant context.

  • Reversal of Resistance: The primary endpoint is to determine if this compound can re-sensitize resistant cells to the conventional chemotherapeutic agent. This is evidenced by a significant reduction in cell viability or tumor growth in the combination treatment group compared to either single-agent group. For example, this compound has been shown to enhance docetaxel-mediated growth inhibition by 20-fold in taxane-resistant ovarian cancer cells.[4]

References

Application Notes and Protocols for NVP-TAE 226 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TAE 226 is a potent small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), as well as Pyk2 and the Insulin Receptor (InsR).[1] FAK and IGF-1R are key regulators of cell proliferation, survival, migration, and angiogenesis, and their overexpression is frequently observed in various human cancers, correlating with poor prognosis.[2][3] By dual-targeting these pathways, this compound presents a promising strategy to inhibit tumor growth and metastasis.[2][3][4] Preclinical studies have demonstrated the potential of this compound to synergize with conventional chemotherapy agents, enhancing their anti-tumor efficacy and potentially overcoming drug resistance.[2][5][6]

These application notes provide a comprehensive overview of the use of this compound in combination with various chemotherapy agents, summarizing key preclinical findings. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound combinations.

Data Presentation: In Vitro and In Vivo Synergistic Effects

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound with different chemotherapy agents across various cancer types.

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy

Cancer TypeCell Line(s)Chemotherapy AgentThis compound ConcentrationChemotherapy IC50 (alone)Fold-Enhancement of Chemotherapy EfficacyReference(s)
Ovarian CancerSKOV3ip1, HeyA8 (taxane-sensitive)DocetaxelNot specified1-6.2 nmol/L10-fold[2][7]
Ovarian CancerHeyA8-MDR (taxane-resistant)DocetaxelNot specified≥250 nmol/L20-fold[2][7]
Pancreatic CancerMultiple PDAC cell linesnab-PaclitaxelNot specifiedNot specifiedSynergistic effect observed[6][8]
Hepatocellular CarcinomaHepG2, Huh7SorafenibNot specifiedNot specifiedEnhanced growth reduction[5]

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in Xenograft Models

Cancer TypeXenograft ModelChemotherapy AgentThis compound DosageChemotherapy DosageTumor Growth Inhibition (Combination)Survival BenefitReference(s)
Ovarian CancerHeyA8, SKOV3ip1, HeyA8-MDRDocetaxel30 mg/kg, p.o. daily2-2.5 mg/kg, i.p. weekly85-97% reductionSignificantly prolonged[2][9]
Pancreatic CancerOrthotopic PDAC modelnab-PaclitaxelNot specifiedNot specifiedReduced tumor growthNot specified[6][8]
Hepatocellular CarcinomaHepG2 xenograftSorafenibNot specifiedNot specifiedReduced tumor growthNot specified[5]
Breast Cancer4T1 metastatic modelDoxorubicin30 mg/kgNot specifiedComparable to doxorubicin alone with superior safetyNot specified[4]
Pancreatic CancerL3.6pl orthotopic modelGemcitabineNot specifiedTwice weekly i.p. injections81% inhibitionSignificant increase[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound exerts its anti-tumor effects by simultaneously inhibiting the FAK and IGF-1R signaling pathways. This dual inhibition blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation, survival, and migration. The combination with chemotherapy can lead to a more profound and sustained blockade of these survival signals, resulting in synergistic cancer cell death.

NVP_TAE_226_Signaling_Pathway cluster_membrane Cell Membrane cluster_chemo Chemotherapy cluster_inhibitor Inhibitor cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK Integrin Integrin FAK FAK Integrin->FAK Chemo Chemotherapy (e.g., Doxorubicin, Paclitaxel) Apoptosis Apoptosis Chemo->Apoptosis NVPTAE226 This compound NVPTAE226->IGF1R NVPTAE226->FAK FAK->PI3K Migration Cell Migration FAK->Migration AKT AKT PI3K->AKT AKT->Apoptosis | Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Experimental Workflow for In Vitro Synergy Assessment

A typical workflow for assessing the synergistic effects of this compound and a chemotherapy agent in vitro involves determining the IC50 of each drug individually, followed by combination studies to calculate the Combination Index (CI).

in_vitro_workflow start Start: Cancer Cell Culture ic50_nvp Determine IC50 of This compound start->ic50_nvp ic50_chemo Determine IC50 of Chemotherapy Agent start->ic50_chemo combination Combination Treatment (Constant Ratio based on IC50s) ic50_nvp->combination ic50_chemo->combination viability Cell Viability Assay (e.g., MTT) combination->viability apoptosis Apoptosis Assay (e.g., Western Blot for cleaved PARP/Caspase-3) combination->apoptosis ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) viability->ci_calc synergy Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci_calc->synergy end End: Data Analysis & Conclusion synergy->end apoptosis->end

Caption: Workflow for in vitro synergy assessment of this compound.

Experimental Workflow for In Vivo Combination Study

In vivo studies are crucial to validate the synergistic effects observed in vitro. A typical workflow involves establishing tumor xenografts in immunocompromised mice, followed by treatment with this compound, the chemotherapy agent, and their combination.

in_vivo_workflow start Start: Tumor Cell Implantation in Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatments: - Vehicle Control - this compound - Chemotherapy Agent - Combination randomization->treatment monitoring Monitor Tumor Growth (Calipers) and Body Weight treatment->monitoring endpoint Endpoint: Euthanize Mice at Predefined Tumor Volume or Time monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Biomarker Analysis (e.g., IHC) endpoint->analysis survival Survival Analysis endpoint->survival end End: Data Analysis & Conclusion analysis->end survival->end

Caption: Workflow for in vivo drug combination studies.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay for Combination Studies

This protocol is designed to assess the synergistic cytotoxic effects of this compound and a chemotherapy agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Single Agent IC50 Determination:

    • Prepare serial dilutions of this compound and the chemotherapy agent separately in complete medium.

    • Treat the cells with a range of concentrations of each drug for 72 hours.

    • Perform an MTT assay to determine the IC50 value for each drug.

  • Combination Treatment:

    • Based on the individual IC50 values, prepare drug combinations at a constant ratio (e.g., based on the ratio of their IC50s).

    • Prepare serial dilutions of the drug combination.

    • Treat the cells with the combination for 72 hours. Include controls for each drug alone and a vehicle control.

  • MTT Assay:

    • After 72 hours of treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.[11]

  • Data Analysis (Chou-Talalay Method):

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn or a synergy calculator to determine the Combination Index (CI).[1][2][5][9][12]

    • A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][9][12]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Chemotherapy agent formulation for injection

  • Vehicle controls for both drugs

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.[13]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[13]

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n ≥ 5 per group).[14]

  • Treatment Administration:

    • Group 1 (Control): Administer vehicle for this compound and vehicle for the chemotherapy agent.

    • Group 2 (this compound alone): Administer this compound at the desired dose and schedule (e.g., daily oral gavage).

    • Group 3 (Chemotherapy alone): Administer the chemotherapy agent at its optimal dose and schedule (e.g., weekly intraperitoneal injection).

    • Group 4 (Combination): Administer both this compound and the chemotherapy agent according to their respective schedules.

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times weekly.[13]

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise the tumors, measure their final weight, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Analyze tumor growth inhibition and survival data.

Apoptosis Assessment by Western Blot

This protocol describes the detection of apoptosis markers in cell lysates following drug treatment.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cell pellets in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the levels of cleaved PARP and cleaved Caspase-3 indicates apoptosis.

Conclusion

The combination of this compound with conventional chemotherapy agents represents a promising therapeutic strategy for various cancers. The preclinical data summarized here demonstrate the potential for synergistic anti-tumor activity, both in vitro and in vivo. The provided protocols offer a framework for researchers to further investigate and validate these combinations, paving the way for potential clinical translation. Careful experimental design and quantitative analysis of synergy are crucial for advancing our understanding of these combination therapies and identifying the most effective treatment regimens for cancer patients.

References

Application Notes and Protocols for NVP-TAE 226 Solution: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of NVP-TAE 226, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R). Adherence to these recommendations is crucial for ensuring the integrity, activity, and reproducibility of experimental results.

Storage and Stability of this compound

Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The stability of the compound is dependent on whether it is in solid form or in solution.

1.1. Solid Form

This compound as a crystalline solid is relatively stable. For long-term storage, it is recommended to store the powder at -20°C, where it can remain stable for at least four years.[1]

1.2. Stock Solutions

The stability of this compound in solution is lower than in its solid form and is highly dependent on the solvent and storage temperature. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. To minimize degradation, it is advisable to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at low temperatures. This approach helps to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureRecommended Storage Duration
DMSO10 mg/mL-80°CUp to 1 year[2]
DMSO10 mg/mL-20°CUp to 1 month[2]

Note: It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as the presence of moisture can reduce the solubility and stability of this compound.[2]

Signaling Pathway of this compound

This compound primarily exerts its biological effects by inhibiting the kinase activity of FAK and IGF-1R.[3][4] This dual inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, migration, and angiogenesis. The simplified signaling cascade is depicted below.

NVP_TAE_226_Signaling_Pathway cluster_membrane Cell Membrane Integrins Integrins IGF1R IGF1R PI3K PI3K IGF1R->PI3K Activates FAK FAK FAK->PI3K ERK ERK FAK->ERK Cell_Migration Cell_Migration FAK->Cell_Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival ERK->Cell_Proliferation NVP_TAE_226 NVP_TAE_226 NVP_TAE_226->IGF1R NVP_TAE_226->FAK

Figure 1. Simplified signaling pathway of this compound.

Experimental Protocols

To ensure the continued efficacy of this compound solutions, particularly after long-term storage, it is essential to perform quality control experiments. The following protocols describe methods to assess the stability and biological activity of the compound.

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity and detecting potential degradation products of this compound using reverse-phase HPLC.

Objective: To quantify the percentage of intact this compound in a solution and identify any degradation products.

Materials:

  • This compound solution (stored sample and a fresh standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standards and Samples:

    • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). This will serve as the standard.

    • Dilute the stored this compound solution and the fresh standard in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 285 nm[1]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Data Analysis:

    • Run the fresh standard to determine the retention time of intact this compound.

    • Run the stored sample.

    • Compare the chromatograms of the stored sample and the fresh standard. The appearance of new peaks or a decrease in the area of the main peak in the stored sample indicates degradation.

    • Calculate the percentage of remaining this compound in the stored sample relative to the fresh standard.

Protocol: Functional Assessment of this compound by Western Blot

This protocol assesses the biological activity of this compound by measuring its ability to inhibit the phosphorylation of its downstream target, Akt.

Objective: To determine if the stored this compound solution retains its ability to inhibit the FAK/IGF-1R signaling pathway.

Materials:

  • Cancer cell line known to have active FAK/IGF-1R signaling (e.g., U87 glioblastoma cells)

  • Cell culture medium and supplements

  • Stored this compound solution and a freshly prepared solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blot equipment

Method:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the stored this compound and the freshly prepared this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Compare the inhibition of Akt phosphorylation by the stored this compound to that of the freshly prepared solution. A significant decrease in the inhibitory activity of the stored solution indicates degradation.

Experimental Workflow and Logic

The following diagrams illustrate the workflow for stability testing and the decision-making process for using stored this compound.

Stability_Testing_Workflow Start Start Prepare_Fresh_Standard Prepare Fresh This compound Standard Start->Prepare_Fresh_Standard Retrieve_Stored_Sample Retrieve Stored This compound Sample Start->Retrieve_Stored_Sample Analytical_Testing Analytical Testing (HPLC) Prepare_Fresh_Standard->Analytical_Testing Retrieve_Stored_Sample->Analytical_Testing Functional_Assay Functional Assay (Western Blot) Analytical_Testing->Functional_Assay Compare_Results Compare Results to Standard Functional_Assay->Compare_Results Pass Sample is Stable and Active Compare_Results->Pass Within Specification Fail Sample has Degraded Discard Compare_Results->Fail Out of Specification End End Pass->End Fail->End

Figure 2. Workflow for this compound stability testing.

Storage_Decision_Logic Start Start Compound_Form Form of this compound? Start->Compound_Form Solid Solid Powder Compound_Form->Solid Solid Solution In Solution (DMSO) Compound_Form->Solution Solution Store_Solid Store at -20°C Solid->Store_Solid Storage_Duration Intended Storage Duration? Solution->Storage_Duration End End Store_Solid->End Long_Term > 1 Month Storage_Duration->Long_Term Long-Term Short_Term < 1 Month Storage_Duration->Short_Term Short-Term Store_Long Aliquot and Store at -80°C Long_Term->Store_Long Store_Short Store at -20°C Short_Term->Store_Short Store_Long->End Store_Short->End

Figure 3. Decision logic for this compound storage.

References

NVP-TAE 226: Application & Protocols for 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to mimic the complex in vivo microenvironment of tissues, offering a more physiologically relevant platform for drug discovery compared to traditional 2D monolayer cultures.[1][2] These models recapitulate crucial cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, which significantly influence cellular responses to therapeutic agents.[3] A notable observation is the increased drug resistance often exhibited by cells in 3D structures, highlighting the importance of these models for more accurate efficacy testing.[4]

NVP-TAE 226 is a potent, ATP-competitive small molecule inhibitor targeting two key signaling nodes in cancer progression: Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-I Receptor (IGF-1R).[5][6] FAK is a non-receptor tyrosine kinase crucial for cell migration, proliferation, and survival signaling initiated by integrins and growth factors.[7] IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/Akt and MAPK, promoting cell growth and survival.[6][8] By dually inhibiting FAK and IGF-1R, this compound effectively disrupts these critical oncogenic signaling pathways, making it a promising candidate for cancer therapy.[6][9]

This document provides detailed application notes and experimental protocols for the use of this compound in 3D cell culture models, intended for researchers in oncology, cell biology, and drug development.

Mechanism of Action

This compound exerts its anti-tumor activity by simultaneously blocking the phosphorylation and activation of FAK and IGF-1R.[6]

  • FAK Inhibition: this compound inhibits the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical step for its activation and the recruitment of other signaling proteins.[6][10]

  • IGF-1R Inhibition: The compound blocks IGF-I-induced phosphorylation of IGF-1R, thereby preventing the activation of its downstream effectors, including Akt and MAPK.[6][10]

The dual inhibition leads to a cascade of cellular effects, including cell cycle arrest (primarily at the G2-M phase), induction of apoptosis, and a significant reduction in cell invasion and migration.[6][10][11]

Signaling Pathway Overview

The diagram below illustrates the signaling pathways targeted by this compound. The inhibitor acts at the nexus of integrin and growth factor signaling, blocking key downstream pro-survival and proliferative pathways.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK (ERK) IGF1R->MAPK Integrin Integrins FAK FAK Integrin->FAK TAE226 This compound TAE226->IGF1R inhibits TAE226->FAK inhibits FAK->PI3K activates Invasion Invasion & Migration FAK->Invasion Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation mTOR->Proliferation

Caption: this compound dual-inhibition pathway.

Data Presentation: In Vitro Efficacy

The following tables summarize the inhibitory concentrations of this compound against its primary targets and its growth-inhibitory effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Target Kinase IC₅₀ (nM)
FAK 5.5[5]
Pyk2 3.5[5]
IGF-1R 140[5]

| Insulin Receptor (InsR) | 44[5] |

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines

Cell Line Cancer Type Mean GI₅₀ (µM)
Panel of 37 Lines Various 0.76[9]
U87 Glioblastoma < 1.0[10]
U251 Glioblastoma < 1.0[10]
MIA PaCa-2 Pancreatic Data not specified, effective in vivo[9]
4T1 Murine Breast Data not specified, effective in vivo[9]

| EWS Cell Lines | Ewing Sarcoma | Strong inhibition observed[11] |

Note: IC₅₀ (50% inhibitory concentration) and GI₅₀ (50% growth inhibition) values are dependent on the specific cell line and assay conditions. 3D models often require higher concentrations for similar effects compared to 2D cultures.[1][4]

Experimental Protocols

The following protocols are generalized for the application of this compound in 3D spheroid models. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes spheroid generation using ultra-low attachment plates, a common and reliable method.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Hemocytometer or automated cell counter

  • Trypan Blue stain

Procedure:

  • Culture cells in standard T-75 flasks to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, collect cells, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per 100 µL).

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroids typically form within 24-72 hours.[13]

  • Monitor spheroid formation daily using a brightfield microscope.

G cluster_prep Cell Preparation cluster_seeding Spheroid Formation cluster_result Outcome Harvest Harvest & Count 2D Cultured Cells Resuspend Resuspend to Seeding Density Harvest->Resuspend Seed Seed into ULA 96-Well Plate Resuspend->Seed Incubate Incubate (24-72 hours) Seed->Incubate Spheroid Compact Spheroid Ready for Assay Incubate->Spheroid

Caption: Workflow for 3D spheroid formation.
Protocol 2: this compound Treatment and Viability Assay

This protocol outlines how to treat established spheroids with this compound and assess the impact on cell viability using a 3D-optimized ATP-based assay.

Materials:

  • Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer plate reader

Procedure:

  • Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 µM to 10 µM.[10] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

  • Drug Treatment: Once spheroids have formed and are compact (approx. 72 hours post-seeding), carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment: a. Equilibrate the plate and the viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the volume of medium in the well). c. Mix contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (medium-only wells). b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the dose-response curve and calculate the GI₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Spheroid Invasion Assay in Extracellular Matrix

This protocol assesses the effect of this compound on the invasive potential of cancer cells, a key function regulated by FAK.

Materials:

  • Pre-formed spheroids

  • Basement membrane extract (BME), such as Matrigel® or Cultrex®

  • Serum-free cell culture medium

  • This compound

  • Flat-bottom 96-well plate

  • Imaging system or microscope with a camera

Procedure:

  • Prepare BME: Thaw BME on ice overnight. Dilute to the desired concentration (e.g., 4-8 mg/mL) with cold, serum-free medium. Keep on ice at all times to prevent premature polymerization.

  • Embed Spheroids: a. Add 50 µL of the BME solution to each well of a pre-chilled flat-bottom 96-well plate. b. Using a wide-bore pipette tip, carefully transfer one spheroid from the ULA plate into the center of each BME-containing well. c. Allow the BME to polymerize by incubating the plate at 37°C for 30-60 minutes.

  • Apply Treatment: a. Prepare this compound dilutions in complete medium as described in Protocol 2. b. Gently add 100 µL of the appropriate drug dilution or vehicle control on top of the solidified BME gel.

  • Monitor Invasion: a. Incubate the plate at 37°C and monitor for cell invasion from the spheroid core into the surrounding matrix. b. Capture brightfield images at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Quantification: a. Measure the total area of the spheroid including the invasive protrusions using image analysis software (e.g., ImageJ). b. Calculate the change in area over time for each treatment condition. c. Compare the invasion area in this compound-treated spheroids to the vehicle control.

Conclusion

This compound is a powerful dual inhibitor of FAK and IGF-1R signaling with significant potential in oncology research. The use of 3D cell culture models provides a more clinically relevant context to evaluate its efficacy on tumor cell proliferation, survival, and invasion. The protocols provided herein offer a robust framework for investigating the effects of this compound and similar targeted therapies in an environment that better reflects the complexity of solid tumors.

References

Troubleshooting & Optimization

NVP-TAE 226 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-TAE 226, focusing on solubility issues in aqueous buffers and proper handling for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor. Its primary mechanism of action is the dual inhibition of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] It also demonstrates inhibitory activity against Pyk2 and the insulin receptor (InsR).[1][3] By targeting these kinases, this compound disrupts key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[4][5]

Q2: In what solvents is this compound soluble?

This compound is practically insoluble in water and ethanol.[6][7][8] It is highly soluble in dimethyl sulfoxide (DMSO).[3][6][7][8] For in vivo applications, it can be formulated as a suspension in vehicles like 0.5% methylcellulose or 0.5% CMC-Na.[1][3][6]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[6] To ensure complete dissolution, you can warm the solution gently at 37°C for 10 minutes or use an ultrasonic bath for a short period.[7] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[6]

Q4: How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C and is stable for at least three years.[3][6]

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[6]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving properly in DMSO.

  • Solution 1: Check DMSO Quality. Ensure you are using anhydrous, high-purity DMSO. Old or improperly stored DMSO can absorb moisture, which significantly decreases the solubility of this compound.[6]

  • Solution 2: Gentle Warming. Warm the vial containing the DMSO and this compound mixture in a 37°C water bath for 10-15 minutes.[7]

  • Solution 3: Sonication. Use an ultrasonic bath to aid in the dissolution process.[7][8]

  • Solution 4: Vortexing. Vortex the solution intermittently during the dissolution process.

Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

This is a common issue due to the low aqueous solubility of this compound.

  • Solution 1: Minimize Final DMSO Concentration. Keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5%, to maintain the solubility of this compound. Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Solution 2: Use a Surfactant. Consider the inclusion of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your final aqueous solution to improve the stability of the compound.

  • Solution 3: Prepare Fresh Dilutions. Prepare fresh dilutions in your aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO> 23.5 mg/mL[7]
DMSO66 mg/mL[3]
DMSO87 mg/mL[8]
DMSO94 mg/mL[6]
DMF30 mg/mL[9]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[9]
WaterInsoluble[6][7]
EthanolInsoluble[6][7][8]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C≥ 3 years[3][6]
Stock Solution in DMSO-80°C1 year[6]
Stock Solution in DMSO-20°C1 month[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the this compound vial to room temperature before opening.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If necessary, place the vial in a 37°C water bath for 10 minutes or in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Cell-Based Assay Dilution

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations.

  • Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and ideally does not exceed 0.5%.

  • Add the final diluted this compound solution to your cell cultures and gently mix.

  • Incubate the cells for the desired experimental duration.

Visualizations

NVP_TAE_226_Signaling_Pathway cluster_inhibition This compound cluster_pathway Downstream Signaling This compound This compound FAK FAK This compound->FAK IGF1R IGF-1R This compound->IGF1R PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Migration Migration FAK->Migration IGF1R->PI3K Angiogenesis Angiogenesis IGF1R->Angiogenesis Akt Akt PI3K->Akt Proliferation Proliferation PI3K->Proliferation mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation ERK->Proliferation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting A Dissolve this compound in Anhydrous DMSO B Warm/Sonicate if necessary A->B C Create Aliquots and Store at -80°C B->C D Thaw Aliquot E Dilute in Aqueous Buffer (e.g., cell media) D->E F Add to Experiment (e.g., cell culture) E->F G Precipitate Forms E->G H Check DMSO quality, minimize final DMSO %, use fresh dilutions G->H

References

Technical Support Center: Optimizing NVP-TAE226 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVP-TAE226 in in vivo experiments. The information is designed to assist scientists and drug development professionals in effectively designing and executing their studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NVP-TAE226?

A1: NVP-TAE226 is a potent and ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] It has an IC50 of 5.5 nM for FAK and 140 nM for IGF-1R.[1] NVP-TAE226 also shows inhibitory activity against Pyk2 (IC50 of 3.5 nM) and the insulin receptor (InsR) (IC50 of 44 nM).[1] By inhibiting these kinases, NVP-TAE226 can suppress tumor cell proliferation, migration, and survival.[2][3]

Q2: What is a typical starting dose for NVP-TAE226 in in vivo mouse studies?

A2: Based on published studies, a common starting dose for oral administration of NVP-TAE226 in mice ranges from 50 to 100 mg/kg, administered daily.[2][4][5] The optimal dose will depend on the specific tumor model and the research question.

Q3: How should I formulate NVP-TAE226 for oral gavage?

A3: NVP-TAE226 can be formulated as a suspension for oral gavage. One suggested method is to create a uniform suspension in a 0.5% methylcellulose solution.[4] Another option involves a vehicle of DMSO, PEG300, and Tween 80 in water, or DMSO and corn oil.[4] It is recommended to prepare the formulation fresh for each administration.

Q4: What are the expected outcomes of NVP-TAE226 treatment in vivo?

A4: In various xenograft models, oral administration of NVP-TAE226 has been shown to inhibit tumor growth and metastasis.[2][4][6] For instance, in a 4T1 murine breast cancer model, it inhibited both primary tumor growth and lung metastasis in a dose-dependent manner.[2][6] In a MIA PaCa-2 pancreatic cancer model, doses of 30 mg/kg resulted in tumor stasis, while 100 mg/kg led to tumor regression.[6][7]

Q5: What are the known off-target effects of NVP-TAE226?

A5: Besides its primary targets FAK and IGF-1R, NVP-TAE226 also inhibits Pyk2 and the insulin receptor (InsR) at low nanomolar concentrations.[1] Researchers should be aware of these additional activities when interpreting their results. The inhibition of InsR could potentially lead to metabolic effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Suboptimal tumor growth inhibition - Insufficient dosage- Poor bioavailability due to formulation issues- Tumor model is resistant to FAK/IGF-1R inhibition- Incorrect administration- Perform a dose-response study to determine the optimal dose for your model.- Ensure the formulation is a homogenous suspension and administered immediately after preparation.- Confirm FAK and IGF-1R expression and activation in your tumor model.- Verify the accuracy of the oral gavage technique.
Observed Toxicity (e.g., weight loss, lethargy) - Dosage is too high- Off-target effects, particularly inhibition of the insulin receptor- Vehicle toxicity- Reduce the dosage or the frequency of administration.- Monitor blood glucose levels to assess potential metabolic side effects.- Administer the vehicle alone to a control group of animals to rule out vehicle-related toxicity.
Difficulty in formulating the compound - Poor solubility of NVP-TAE226- Inadequate mixing- Use fresh, high-quality solvents. NVP-TAE226 is soluble in DMSO.[4]- Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.
Variability in tumor response between animals - Inconsistent tumor cell implantation- Variation in drug administration- Differences in animal metabolism- Ensure consistent cell numbers and injection volumes during tumor implantation.- Standardize the gavage procedure for all animals.- Randomize animals into treatment groups.

Quantitative Data Summary

Table 1: In Vivo Efficacy of NVP-TAE226 in Different Xenograft Models

Cancer Model Animal Model Dosage and Administration Key Findings Reference
GliomaNude mice (intracranial)75 mg/kg, oral gavageSignificantly increased survival rate.[4]
Pancreatic Cancer (MIA PaCa-2)SCID mice100 mg/kg, oralEfficiently inhibited tumor growth without body weight loss.[4][6]
Breast Cancer (4T1)BALB/c mice10, 30, 100 mg/kg, oralDose-dependent inhibition of tumor growth and lung metastasis.[2][6]
Ovarian CarcinomaNude miceNot specifiedShowed therapeutic efficacy.[8]

Detailed Experimental Protocols

Protocol 1: Formulation of NVP-TAE226 for Oral Gavage

  • Materials: NVP-TAE226 powder, 0.5% (w/v) methylcellulose in sterile water, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Calculate the required amount of NVP-TAE226 based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.

    • Weigh the NVP-TAE226 powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 0.5% methylcellulose solution to the tube to achieve the final desired concentration.

    • Vortex the tube vigorously for 5-10 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps before administration.

    • Administer the suspension to the animals via oral gavage immediately after preparation.

Protocol 2: In Vivo Tumor Growth Inhibition Study

  • Animal Model: Select an appropriate immunodeficient mouse strain (e.g., nude or SCID mice) for xenograft studies.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Monitoring and Treatment:

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomize the animals into treatment and control groups.

    • Prepare the NVP-TAE226 formulation as described in Protocol 1.

    • Administer NVP-TAE226 or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis:

    • Euthanize the animals when tumors reach a predetermined endpoint or at the end of the study.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

Visualizations

NVP_TAE226_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK Integrin Integrin FAK FAK Integrin->FAK FAK->PI3K Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation TAE226 NVP-TAE226 TAE226->IGF1R TAE226->FAK

Caption: NVP-TAE226 inhibits FAK and IGF-1R signaling pathways.

In_Vivo_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment Initiation (NVP-TAE226 or Vehicle) C->D E Continued Treatment & Monitoring D->E F Endpoint Reached E->F G Tumor Excision & Analysis F->G

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Suboptimal Efficacy? Dose Increase Dose Start->Dose Yes Formulation Check Formulation Start->Formulation Yes Model Verify Model Sensitivity Start->Model Yes Toxicity Toxicity Observed? Dose->Toxicity Formulation->Toxicity Toxicity->Start No ReduceDose Reduce Dose Toxicity->ReduceDose Yes CheckVehicle Check Vehicle Toxicity Toxicity->CheckVehicle Yes

References

Technical Support Center: Interpreting Off-Target Effects of NVP-TAE226

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and interpreting the off-target effects of NVP-TAE226. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended targets of NVP-TAE226?

A1: NVP-TAE226 is a dual ATP-competitive inhibitor designed to target two key protein kinases: Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] By inhibiting these two targets, NVP-TAE226 aims to suppress tumor cell proliferation, migration, and survival.[1][3][4]

Q2: What are the known and most significant off-target effects of NVP-TAE226?

A2: While NVP-TAE226 is a potent inhibitor of FAK and IGF-1R, it is known to inhibit other kinases, particularly at higher concentrations. The most significant off-targets include Proline-rich tyrosine kinase 2 (Pyk2) and the Insulin Receptor (InsR), which are structurally related to the primary targets.[5] Inhibition of these off-targets can lead to complex biological responses that may need to be considered when interpreting experimental data.[5][6]

Q3: How can I determine if the cellular phenotype I'm observing is due to an on-target or off-target effect?

A3: Differentiating between on-target and off-target effects is a critical step in interpreting your results. A multi-pronged approach is recommended:

  • Dose-Response Analysis: A hallmark of off-target effects is that they often occur at higher concentrations than required for on-target inhibition.[7] Perform a dose-response curve and compare the IC50 for your observed phenotype with the known IC50 for FAK and IGF-1R inhibition.

  • Use of Structurally Different Inhibitors: Employ another FAK or IGF-1R inhibitor with a different chemical scaffold.[8][9] If the phenotype is not replicated, it is more likely an off-target effect of NVP-TAE226.

  • Rescue Experiments: If possible, transfect your cells with a drug-resistant mutant of FAK or IGF-1R. If the phenotype is not rescued in the presence of NVP-TAE226, it strongly suggests the involvement of an off-target.[8]

  • Direct Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that NVP-TAE226 is binding to its intended targets at the concentrations used in your experiments.[10][11]

Quantitative Data: Kinase Selectivity Profile of NVP-TAE226

The following table summarizes the in vitro inhibitory activity of NVP-TAE226 against its primary targets and known off-targets. A lower IC50 value indicates higher potency. The selectivity of the compound can be inferred by comparing the IC50 values for on-target versus off-target kinases.

Kinase TargetIC50 (nM)Target Classification
Focal Adhesion Kinase (FAK)5.5On-Target
Insulin-like Growth Factor-1R (IGF-1R)140On-Target
Proline-rich Tyrosine Kinase 2 (Pyk2)3.5Off-Target
Insulin Receptor (InsR)44Off-Target
c-Met160Off-Target
KDR (VEGFR2)360Off-Target
Flt3480Off-Target

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.[5][6]

Troubleshooting Guides

Issue 1: I am observing high levels of cytotoxicity at concentrations expected to be effective for FAK/IGF-1R inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Toxicity 1. Perform a Kinome Scan: Screen NVP-TAE226 against a broad panel of kinases to identify unintended targets that could be mediating toxicity.[8] 2. Counter-Screen: Test the inhibitor in a cell line that does not express FAK or IGF-1R. If toxicity persists, it is likely due to off-target effects.Identification of specific off-target kinases responsible for the cytotoxic effects.
On-Target Toxicity 1. Modulate Target Expression: Use siRNA or CRISPR to knock down FAK or IGF-1R and observe if it phenocopies the toxicity.If target knockdown replicates the toxicity, it suggests an on-target mechanism.
Inappropriate Dosage 1. Refine Dose-Response: Conduct a detailed dose-response curve to determine the lowest effective concentration for on-target inhibition.Establishes a therapeutic window where on-target effects are observed with minimal toxicity.

Issue 2: My results are inconsistent with published data or between different cell lines.

Possible CauseTroubleshooting StepExpected Outcome
Cell Line-Specific Off-Target Effects 1. Characterize Kinase Expression: Use proteomics or transcriptomics to confirm the expression levels of on-target and potential off-target kinases in your cell lines.[7] 2. Validate On-Target Engagement: Confirm that NVP-TAE226 is inhibiting FAK and IGF-1R phosphorylation (e.g., p-FAK Y397, p-Akt S473) in all tested cell lines via Western blot.[3]A clearer understanding of why different cell lines may respond differently to the inhibitor.
Activation of Compensatory Pathways 1. Probe for Feedback Loops: Use Western blotting to analyze the activation state of known compensatory signaling pathways (e.g., other receptor tyrosine kinases).Identification of resistance mechanisms that could explain the lack of expected phenotype.
Compound Instability or Insolubility 1. Check Compound Stability: Ensure the inhibitor is properly stored and prepare fresh dilutions for each experiment. 2. Verify Solubility: Visually inspect for precipitation when diluting in cell culture media. Ensure the final DMSO concentration is not causing cellular stress.[12]Consistent and reproducible results across experiments.

Experimental Protocols and Visualizations

Protocol 1: Assessing Off-Target Effects via Western Blot

This protocol allows for the analysis of phosphorylation status of key downstream proteins in pathways that may be affected by off-target inhibition.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat with NVP-TAE226 at various concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against p-FAK (Y397), p-IGF-1R, p-Akt (S473), p-ERK1/2, and total protein counterparts overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7][13]

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. A significant change in phosphorylation of proteins not directly downstream of FAK/IGF-1R may indicate off-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that NVP-TAE226 is binding to its intended targets within the cell.[10][11]

  • Cell Treatment: Treat intact cells with NVP-TAE226 at the desired concentration and a vehicle control.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble FAK and IGF-1R in the supernatant by Western blot or other protein detection methods.

  • Analysis: A positive thermal shift (i.e., the protein remains soluble at higher temperatures) in the drug-treated samples compared to the control indicates direct binding of NVP-TAE226 to the target protein.[14][15]

cluster_pathway FAK & IGF-1R Signaling cluster_inhibitor NVP-TAE226 Inhibition FAK FAK PI3K PI3K FAK->PI3K Migration Migration FAK->Migration IGF1R IGF-1R IGF1R->PI3K RAS RAS IGF1R->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration inhibitor_point1->FAK Inhibits inhibitor_point2->IGF1R Inhibits

Caption: NVP-TAE226 inhibits FAK and IGF-1R signaling pathways.

cluster_validation Initial Validation cluster_investigation Off-Target Investigation start Unexpected Phenotype Observed (e.g., toxicity, altered signaling) dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Phenotype IC50 to On-Target IC50 dose_response->compare_ic50 secondary_inhibitor Test with Structurally Unrelated Inhibitor compare_ic50->secondary_inhibitor Discrepancy on_target Likely On-Target Effect compare_ic50->on_target Correlates phenotype_replicated Phenotype Replicated? secondary_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes off_target Likely Off-Target Effect phenotype_replicated->off_target No kinome_scan Perform Kinome Profiling phosphoproteomics Phosphoproteomics Analysis kinome_scan->phosphoproteomics identify_off_targets Identify Specific Off-Targets phosphoproteomics->identify_off_targets validate_off_targets Validate with Specific Inhibitors or siRNA identify_off_targets->validate_off_targets off_target->kinome_scan

Caption: Experimental workflow for identifying off-target effects.

start Inconsistent or Unexpected Experimental Results q1 Is the compound soluble and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is on-target engagement confirmed in your cell line? a1_yes->q2 solubility_check Check solubility in media. Prepare fresh stock. a1_no->solubility_check a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are results consistent across different cell lines? a2_yes->q3 target_engagement Perform Western Blot for p-FAK/p-Akt or CETSA. a2_no->target_engagement a3_yes Yes q3->a3_yes a3_no No q3->a3_no final_conclusion Consider off-target effects or activation of compensatory pathways. Proceed with off-target investigation. a3_yes->final_conclusion cell_line_specific Investigate cell-specific kinase expression profiles. a3_no->cell_line_specific

Caption: Logical workflow for troubleshooting inconsistent results.

References

NVP-TAE 226 degradation and half-life in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of NVP-TAE226 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for NVP-TAE226?

For long-term storage, NVP-TAE226 powder should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Q2: What is the solubility of NVP-TAE226 in common solvents?

NVP-TAE226 is soluble in DMSO and DMF.[1] It is insoluble in water and ethanol.[2] For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then diluted in the cell culture medium to the final working concentration.[3]

Q3: What is the stability of NVP-TAE226 in cell culture media?

Currently, there is no publicly available data specifically detailing the degradation and half-life of NVP-TAE226 in various cell culture media. The stability of a small molecule inhibitor in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is recommended to prepare fresh dilutions of NVP-TAE226 in media for each experiment or to determine its stability under your specific experimental conditions.

NVP-TAE226 Stability and Storage

ConditionStabilitySource
Powder at -20°C≥ 4 years[1]
In DMSO at -80°C1 year[2]
In DMSO at -20°C1 month[2]

Experimental Protocol: Determining the Half-life of NVP-TAE226 in Cell Culture Media

To ensure accurate and reproducible experimental results, it is crucial to determine the stability of NVP-TAE226 in your specific cell culture medium. The following protocol, adapted from a general method for assessing small molecule stability, utilizes High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][5]

Objective: To determine the rate of degradation and the half-life of NVP-TAE226 in a specific cell culture medium over time.

Materials:

  • NVP-TAE226

  • Your chosen cell culture medium (e.g., DMEM/F-12) with or without serum

  • Sterile, sealed incubation vessels (e.g., 15 mL conical tubes)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

  • Appropriate solvents for HPLC-MS analysis (e.g., acetonitrile, water with formic acid)

  • Internal standard (a stable, non-related compound for normalization)

Methodology:

  • Preparation of NVP-TAE226 Spiked Media:

    • Prepare a stock solution of NVP-TAE226 in DMSO at a known high concentration (e.g., 10 mM).

    • Spike pre-warmed cell culture medium with NVP-TAE226 to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize solvent effects.

    • Also, prepare a "time zero" sample by immediately stopping the reaction (see step 4).

  • Incubation:

    • Aliquot the NVP-TAE226-spiked medium into multiple sterile, sealed tubes, one for each time point.

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample Processing:

    • Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate proteins and extract the compound.

    • Vortex the sample vigorously.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of NVP-TAE226. The method should be optimized for the separation and detection of NVP-TAE226 and the internal standard.

  • Data Analysis:

    • Normalize the peak area of NVP-TAE226 to the peak area of the internal standard for each time point.

    • Plot the natural logarithm of the normalized NVP-TAE226 concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Signaling Pathway and Experimental Workflow

FAK_IGF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Integrin Integrin FAK FAK Integrin->FAK IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Invasion Invasion FAK->Invasion IGF1R->PI3K IGF1R->MAPK Akt Akt/PKB PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Survival Cell Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation NVP_TAE226 NVP-TAE226 NVP_TAE226->FAK NVP_TAE226->IGF1R

Caption: NVP-TAE226 inhibits FAK and IGF-1R signaling pathways.

Stability_Workflow A Prepare NVP-TAE226 in Cell Culture Medium B Incubate at 37°C, 5% CO2 A->B C Collect Samples at Different Time Points B->C D Quench Reaction & Extract with Organic Solvent + Internal Standard C->D E Centrifuge to Remove Precipitate D->E F Analyze Supernatant by HPLC-MS E->F G Quantify Remaining NVP-TAE226 F->G H Calculate Degradation Rate and Half-life G->H

Caption: Experimental workflow for determining NVP-TAE226 stability.

Troubleshooting Guide

Caption: Troubleshooting guide for NVP-TAE226 experiments.

References

How to minimize NVP-TAE 226 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of NVP-TAE226, with a focus on preventing precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is NVP-TAE226 and what is its mechanism of action?

NVP-TAE226 is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 5.5 nM.[1][2] It also demonstrates inhibitory activity against other kinases, including Proline-rich tyrosine kinase 2 (Pyk2), Insulin-like Growth Factor-1 Receptor (IGF-1R), and the Insulin Receptor (InsR).[3][4] By inhibiting these kinases, NVP-TAE226 blocks downstream signaling pathways, such as the Akt and MAPK pathways, which are crucial for cell proliferation, migration, and survival.[1][5][6]

Q2: What are the recommended solvents for dissolving NVP-TAE226?

NVP-TAE226 is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is insoluble in water and ethanol.[1][7] For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.

Q3: How should I store NVP-TAE226 powder and stock solutions?

  • Solid Powder: The solid form of NVP-TAE226 should be stored at -20°C, where it is stable for at least four years.[2]

  • Stock Solutions: Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]

Q4: My NVP-TAE226 stock solution has precipitated. What could be the cause?

Precipitation of NVP-TAE226 in DMSO stock solutions is most commonly caused by the presence of water.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of NVP-TAE226, leading to the formation of a precipitate. Using old or improperly stored DMSO is a frequent cause of this issue.

Troubleshooting Guide: NVP-TAE226 Precipitation

This guide provides a step-by-step approach to resolving and preventing NVP-TAE226 precipitation in your stock solutions.

Issue: Precipitate observed in NVP-TAE226 stock solution.

Immediate Steps:

  • Warm the Solution: Gently warm the vial in a 37°C water bath for 10-15 minutes.[7]

  • Sonicate: If warming alone is insufficient, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[3][7]

  • Vortex: Thoroughly vortex the solution to ensure it is homogenous.

Preventative Measures:

  • Use High-Quality, Anhydrous DMSO: Always use fresh, unopened, anhydrous (≤0.1% water) DMSO to prepare your stock solutions.[1]

  • Proper DMSO Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions for your experiments. Long-term storage, even under ideal conditions, can increase the risk of precipitation.

  • Aliquot for Single Use: Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize the introduction of moisture into the main stock.[1]

Data Presentation

Table 1: Solubility and Stability of NVP-TAE226

ParameterSolventConcentrationStorage TemperatureStabilityReference
Solubility DMSO> 23.5 mg/mLN/AN/A[7]
DMSO11.11 mg/mL (23.69 mM)N/ARequires sonication and warming to 60°C[3]
DMSO10 mg/mLN/AN/A[2]
DMF30 mg/mLN/AN/A[2]
WaterInsolubleN/AN/A[1]
EthanolInsolubleN/AN/A[1]
Stability SolidN/A-20°C≥ 4 years[2]
Stock Solution (in DMSO)N/A-20°CUp to 1 month[1]
Stock Solution (in DMSO)N/A-80°CUp to 1 year[1]

Experimental Protocols

Protocol for Preparing a 10 mM NVP-TAE226 Stock Solution in DMSO

Materials:

  • NVP-TAE226 (Molecular Weight: 468.94 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Equilibrate Reagents: Allow the vial of NVP-TAE226 powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh NVP-TAE226: Accurately weigh the desired amount of NVP-TAE226 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of NVP-TAE226.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the NVP-TAE226 powder.

  • Dissolve: Vortex the solution thoroughly for several minutes until the powder is completely dissolved.

  • (Optional) Aid Dissolution: If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 10 minutes and/or sonicate for a few minutes.[7]

  • Aliquot: Once fully dissolved, dispense the stock solution into single-use, tightly sealed aliquots.

  • Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[1]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response IGF1R IGF-1R Akt Akt IGF1R->Akt InsR InsR InsR->Akt FAK FAK FAK->Akt Migration Migration FAK->Migration Pyk2 Pyk2 MAPK MAPK Pyk2->MAPK Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation NVP_TAE226 NVP-TAE226 NVP_TAE226->IGF1R NVP_TAE226->InsR NVP_TAE226->FAK NVP_TAE226->Pyk2

Caption: NVP-TAE226 Signaling Pathway Inhibition.

G start Precipitate Observed in NVP-TAE226 Stock Solution warm Warm solution to 37°C for 10-15 minutes start->warm sonicate Sonicate for 5-10 minutes warm->sonicate check_dissolved Is the precipitate dissolved? sonicate->check_dissolved use_solution Use solution immediately and implement preventative measures check_dissolved->use_solution Yes discard Discard solution and prepare a fresh stock using anhydrous DMSO check_dissolved->discard No preventative_measures Preventative Measures: - Use fresh, anhydrous DMSO - Aliquot for single use - Store properly (-80°C) use_solution->preventative_measures

Caption: Troubleshooting Workflow for NVP-TAE226 Precipitation.

References

Troubleshooting inconsistent results with NVP-TAE 226

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NVP-TAE 226. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor. Its primary mechanism of action is the dual inhibition of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] It also demonstrates inhibitory activity against other kinases such as Pyk2 and Insulin Receptor (InsR).[1][2] By targeting FAK and IGF-1R, this compound disrupts key signaling pathways involved in cell proliferation, survival, migration, and invasion.[3][4]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 94 mg/mL.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is important to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[1] For in vivo studies, this compound can be formulated as a suspension in 0.5% methylcellulose.[1]

Storage Recommendations:

  • Solid: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]

Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound in aqueous solutions like cell culture media can be a common issue due to its limited aqueous solubility. Here are some potential causes and solutions:

  • High Final Concentration: Ensure the final concentration of this compound in your media is not too high. Test a range of concentrations to determine the solubility limit in your specific media.

  • Insufficient Mixing: When diluting the DMSO stock solution into the media, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

  • Serum Concentration: The presence of serum proteins can sometimes affect the solubility of small molecules. Consider the serum percentage in your media.

  • Temperature: Ensure the media is at 37°C when adding the compound.

Troubleshooting Tip: To improve solubility, you can try preparing intermediate dilutions of the DMSO stock in a serum-free medium before adding it to the final, serum-containing medium.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in IC50 Values

Q: My IC50 values for this compound vary significantly between experiments. What are the potential reasons for this inconsistency?

Inconsistent IC50 values can stem from several factors related to both the compound and the experimental setup.

Potential Causes & Solutions:

  • Cell Line Specificity: this compound's potency can vary across different cell lines due to varying expression levels of its targets (FAK, IGF-1R) and differences in downstream signaling pathways.[6] It is crucial to establish a baseline IC50 for each cell line.

  • Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can influence the apparent IC50. Standardize your cell seeding density and ensure cells are in the exponential growth phase.

  • Compound Stability and Handling: As mentioned, this compound is susceptible to precipitation. Ensure proper solubilization and handling of the compound. Prepare fresh dilutions from a frozen stock for each experiment.

  • Assay Type and Duration: The type of cell viability assay used (e.g., MTS, MTT, CellTiter-Glo) and the incubation time can yield different IC50 values. Use a consistent assay and endpoint.

  • Off-Target Effects: this compound is not entirely specific for FAK and IGF-1R.[7] At higher concentrations, off-target effects on other kinases could contribute to cell death, leading to variability. Consider using concentrations relevant to the inhibition of the primary targets.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

KinaseIC50 (nM)Reference
FAK5.5[1][2]
Pyk23.5[2]
IGF-1R140[1][2]
InsR44[1][2]
ALK>100-fold less potent than FAK[1]
c-Met>10-fold less sensitive than FAK/IGF-1R[4]

Experimental Protocols

Protocol 1: Western Blotting for FAK and Phospho-FAK (Tyr397)

This protocol outlines the steps to assess the inhibition of FAK phosphorylation at Tyr397 in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-FAK and anti-phospho-FAK (Tyr397)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK and phospho-FAK (Tyr397) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-FAK to total FAK.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol describes how to measure cell viability after treatment with this compound using a colorimetric MTS assay.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTS reagent

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling Pathways

FAK_IGF1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ECM ECM Integrin Integrin ECM->Integrin IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R FAK FAK Integrin->FAK pIGF1R p-IGF-1R IGF1R->pIGF1R pFAK p-FAK (Y397) FAK->pFAK PI3K PI3K pFAK->PI3K Migration Migration pFAK->Migration IRS IRS pIGF1R->IRS IRS->PI3K MAPK MAPK IRS->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation NVP_TAE226 This compound NVP_TAE226->IGF1R NVP_TAE226->FAK

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Treatment with This compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Transfer D->E F 6. Antibody Incubation (p-FAK, FAK) E->F G 7. Detection F->G H 8. Analysis of FAK Inhibition G->H

Caption: Western Blotting workflow to assess N-TAE 226 efficacy.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results Q1 Variable IC50? Start->Q1 Q2 Precipitation? Start->Q2 A1_1 Check Cell Line Specificity Q1->A1_1 Yes A1_2 Standardize Cell Density Q1->A1_2 Yes A1_3 Verify Compound Stability Q1->A1_3 Yes A2_1 Check Final Concentration Q2->A2_1 Yes A2_2 Ensure Proper Mixing Q2->A2_2 Yes A2_3 Optimize Dilution Steps Q2->A2_3 Yes

Caption: Troubleshooting logic for inconsistent this compound results.

References

NVP-TAE 226 compensation for ATP competition in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NVP-TAE226 in kinase assays. The content is tailored for scientists and drug development professionals to address common issues related to ATP competition.

Frequently Asked Questions (FAQs)

Q1: What is NVP-TAE226 and what are its primary targets?

NVP-TAE226 is a potent, small-molecule inhibitor that functions by competing with ATP for the kinase binding site. Its primary targets include Focal Adhesion Kinase (FAK) and Pyk2.[1][2] It also shows inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR) at slightly higher concentrations.[1][2]

Q2: How does the ATP concentration in my assay affect the IC50 value of NVP-TAE226?

As an ATP-competitive inhibitor, the measured IC50 value of NVP-TAE226 is highly dependent on the concentration of ATP in the kinase assay. A higher ATP concentration will necessitate a higher concentration of NVP-TAE226 to achieve the same level of inhibition, resulting in an apparently higher IC50 value. This relationship is described by the Cheng-Prusoff equation.[3][4]

Q3: The IC50 value I'm getting for NVP-TAE226 is higher than what is reported in the literature. What could be the reason?

A common reason for observing a higher than expected IC50 value for an ATP-competitive inhibitor like NVP-TAE226 is a high concentration of ATP in your assay.[4] The published IC50 for NVP-TAE226 against FAK is approximately 5.5 nM.[2] However, this value is typically determined at a low ATP concentration, often near the Km of the kinase for ATP. If your assay utilizes a higher, or physiological, concentration of ATP (in the millimolar range), a rightward shift in the IC50 is expected. Other factors could include the specific kinase construct, substrate, and buffer conditions used.

Q4: How can I confirm that NVP-TAE226 is acting as an ATP-competitive inhibitor in my assay?

To confirm the ATP-competitive mechanism of NVP-TAE226, you can perform the kinase assay at several different ATP concentrations. If NVP-TAE226 is ATP-competitive, you will observe a systematic increase in the IC50 value as the ATP concentration is increased. Plotting the IC50 values against the ATP concentration should yield a linear relationship, as predicted by the Cheng-Prusoff equation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Higher than expected IC50 value for NVP-TAE226 The ATP concentration in the assay is significantly higher than the Ki of the inhibitor.1. Measure the ATP concentration in your assay. 2. If possible, lower the ATP concentration to a level at or near the Km of FAK for ATP. 3. Alternatively, perform a control experiment with varying ATP concentrations to quantify the effect on the IC50.
High variability in results Inconsistent ATP or inhibitor concentrations across wells.1. Ensure accurate and consistent pipetting of all reagents. 2. Prepare master mixes for ATP and NVP-TAE226 solutions to minimize well-to-well variation. 3. Thoroughly mix all solutions before dispensing.
No inhibition observed at expected concentrations 1. Degradation of NVP-TAE226. 2. Extremely high ATP concentration. 3. Inactive kinase.1. Use a fresh stock of NVP-TAE226. 2. Verify the ATP concentration in your assay. 3. Confirm the activity of your kinase enzyme using a known substrate and appropriate controls.
Inconsistent results between different assay formats (e.g., biochemical vs. cell-based) Cellular ATP concentrations are typically much higher (mM range) than those used in biochemical assays (µM range).This is an expected outcome. The higher intracellular ATP levels will compete more effectively with NVP-TAE226, leading to a higher apparent IC50 in cell-based assays.[4]

Quantitative Data

The IC50 of an ATP-competitive inhibitor is influenced by the ATP concentration. The Cheng-Prusoff equation, IC50 = Ki(1 + [ATP]/Km), describes this relationship. For FAK, the Km for ATP is in the micromolar range. The following table provides calculated theoretical IC50 values for NVP-TAE226 against FAK at various ATP concentrations, assuming a Ki of 2.5 nM and a Km of 50 µM for ATP. One study determined an IC50 of 6.24 nM at an ATP concentration of 1 mM.[5]

ATP Concentration (µM)Theoretical IC50 of NVP-TAE226 for FAK (nM)
103.0
50 (approx. Km)5.0
1007.5
50027.5
1000 (1 mM)52.5

Experimental Protocols

Protocol 1: Standard FAK Kinase Assay

This protocol is a general guideline for a biochemical FAK kinase assay.

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • NVP-TAE226

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

Procedure:

  • Prepare NVP-TAE226 dilutions: Create a serial dilution of NVP-TAE226 in DMSO, and then dilute further in kinase assay buffer.

  • Dispense inhibitor: Add NVP-TAE226 or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.

  • Add enzyme and substrate: Prepare a mixture of FAK enzyme and substrate in kinase assay buffer and add to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km of FAK for ATP for sensitive IC50 determination.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature.

  • Stop reaction and detect signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read plate: Measure the signal using a suitable plate reader.

Protocol 2: ATP Competition Assay

This protocol is designed to verify the ATP-competitive mechanism of NVP-TAE226.

Procedure:

  • Follow the "Standard FAK Kinase Assay" protocol.

  • Set up parallel experiments with at least three different final ATP concentrations (e.g., 10 µM, 100 µM, and 1 mM).

  • For each ATP concentration, determine the IC50 of NVP-TAE226 by performing a full dose-response curve.

  • Data Analysis: Plot the IC50 values as a function of the ATP concentration. A linear increase in IC50 with increasing ATP concentration confirms ATP-competitive inhibition.

Visualizations

ATP_Competition cluster_binding_site Kinase ATP Binding Site cluster_reaction Kinase Reaction ATP ATP BindingSite ATP->BindingSite Binds to Inhibitor NVP-TAE226 Inhibitor->BindingSite Competes for Kinase_Active Active Kinase BindingSite->Kinase_Active Activates Kinase_Inactive Inactive Kinase BindingSite->Kinase_Inactive Inhibits Phosphorylation Substrate Phosphorylation Kinase_Active->Phosphorylation

Caption: Mechanism of ATP-competitive inhibition by NVP-TAE226.

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, NVP-TAE226) B 2. Dispense NVP-TAE226 and Vehicle Controls A->B C 3. Add Kinase and Substrate Mixture B->C D 4. Pre-incubate C->D E 5. Initiate Reaction with ATP D->E F 6. Incubate E->F G 7. Stop Reaction and Add Detection Reagent F->G H 8. Read Plate and Analyze Data G->H

Caption: Experimental workflow for a typical kinase assay.

Troubleshooting_Tree Start High IC50 Value? CheckATP Check ATP Concentration Start->CheckATP HighATP Is ATP >> Km? CheckATP->HighATP LowerATP Lower ATP or Perform ATP Competition Assay HighATP->LowerATP Yes CheckReagents Check Reagent Integrity (NVP-TAE226, Kinase) HighATP->CheckReagents No FreshReagents Use Fresh Reagents CheckReagents->FreshReagents CheckProtocol Review Assay Protocol CheckReagents->CheckProtocol

Caption: Troubleshooting decision tree for high IC50 values.

References

NVP-TAE 226 Cell Cycle Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of NVP-TAE 226 on cell cycle analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as TAE226, is a potent, ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-I Receptor (IGF-1R).[1][2][3] It also demonstrates inhibitory activity against Pyk2 and the insulin receptor (InsR).[1] By inhibiting these kinases, this compound disrupts critical signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][4]

Q2: What is the expected impact of this compound on the cell cycle of cancer cells?

A2: The primary effect of this compound on the cell cycle is the induction of G2/M phase arrest.[2][5] This is often associated with a decrease in the expression of key G2/M regulatory proteins, such as cyclin B1 and phosphorylated cdc2 (Tyr15).[2][5][6]

Q3: Does the effect of this compound vary between different cell lines?

A3: Yes, the cellular response to this compound can be cell-type dependent. For instance, in glioma cell lines with wild-type p53, treatment predominantly leads to G2/M arrest.[2][5] In contrast, glioma cells with mutant p53 are more prone to undergo apoptosis following treatment.[2][5] Therefore, the genetic background of the cell line, particularly the p53 status, can significantly influence the experimental outcome.

Q4: Besides cell cycle arrest, what other cellular effects can be expected with this compound treatment?

A4: In addition to G2/M arrest, this compound can lead to a decrease in cellular viability, inhibition of cell proliferation, and induction of apoptosis.[4][7] The induction of apoptosis has been confirmed by the detection of caspase-3/7 activation and Poly (ADP-ribose) polymerase (PARP) cleavage.[2][5][8]

Q5: What are the off-target effects of this compound?

A5: While potent against FAK and IGF-1R, this compound is also known to inhibit other kinases, including Pyk2 and the insulin receptor (InsR).[1] At higher concentrations, off-target effects on other kinases, such as c-Met and ALK, have been noted, although with significantly less potency.[5] Researchers should be aware of these potential off-target effects when interpreting their data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50 Value
FAK (cell-free assay)5.5 nM[1]
Pyk2 (cell-free assay)3.5 nM[1]
Insulin Receptor (InsR)44 nM[1]
IGF-1R (cell-free assay)140 nM[1]

Table 2: Effective Concentrations for Cell Cycle Effects

Cell Line TypeConcentration RangeObserved Effect
Glioma (U87, U251)< 10 µMG2/M Arrest[2][5]
Neuroblastoma (SK-N-AS)< 10 µMCell cycle arrest and apoptosis[4][5]
Breast Cancer10 - 20 µMApoptosis[8]
Ewing SarcomaNot specifiedCell cycle arrest and apoptosis[3][9]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the key signaling pathway affected by this compound, a typical experimental workflow, and a troubleshooting decision tree.

G2M_Arrest_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R Akt Akt IGF1R->Akt activates MAPK MAPK IGF1R->MAPK activates FAK FAK G2M_Transition G2/M Transition TAE226 This compound TAE226->IGF1R inhibits TAE226->FAK inhibits Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex TAE226->Cdc2_CyclinB1 leads to decreased levels Cdc25C Cdc25C Akt->Cdc25C indirectly inhibits Cdc25C->Cdc2_CyclinB1 activates Cdc2_CyclinB1->G2M_Transition promotes

Caption: this compound induced G2/M arrest signaling pathway.

Cell_Cycle_Workflow start 1. Cell Seeding treatment 2. This compound Treatment (e.g., 24-48h) start->treatment harvest 3. Cell Harvesting (Trypsinization for adherent cells) treatment->harvest wash 4. Wash with PBS harvest->wash fix 5. Fixation (e.g., ice-cold 70% ethanol) wash->fix stain 6. Staining (RNase A and Propidium Iodide) fix->stain acquire 7. Flow Cytometry Acquisition stain->acquire analyze 8. Data Analysis (Cell Cycle Modeling) acquire->analyze end Results analyze->end

Caption: Experimental workflow for cell cycle analysis.

Troubleshooting Guide

This guide addresses common issues encountered during cell cycle analysis with this compound.

Q: My cell cycle histogram does not show distinct G0/G1, S, and G2/M peaks. What could be the problem?

A: Poor resolution of cell cycle phases can be caused by several factors:

  • High Flow Rate: Running samples too quickly on the cytometer can increase the coefficient of variation (CV), leading to broader peaks and loss of resolution. Solution: Always use the lowest possible flow rate for cell cycle analysis.[10][11]

  • Cell Clumping: Aggregates of cells will be interpreted as events with higher DNA content, distorting the G2/M peak and overall histogram. Solution: Ensure single-cell suspension by gentle pipetting or passing the sample through a cell strainer before acquisition. Minimize clumping during fixation by adding cold ethanol dropwise while vortexing.[12]

  • Improper Staining: Insufficient staining with propidium iodide (PI) or incomplete RNase treatment can lead to poor histogram quality. Solution: Optimize PI concentration and incubation time. Ensure RNase A is active and used at the correct concentration to eliminate RNA-bound PI fluorescence.

Q: I see a large sub-G1 peak in my this compound treated samples. What does this indicate?

A: A prominent sub-G1 peak is indicative of apoptosis, where cellular DNA is fragmented. This is an expected outcome in some cell lines treated with this compound, particularly those with mutant p53.[2][5] Action: To confirm apoptosis, consider performing complementary assays such as Annexin V/PI staining or a caspase activation assay.

Q: The G2/M peak is much broader than the G1 peak. Is this normal?

A: While the G2/M peak naturally has a higher CV than the G1 peak, excessive broadness can indicate issues.

  • Cell Doublets: The flow cytometer may be misinterpreting two G1 cells stuck together as a single G2/M cell. Solution: Use pulse-width or pulse-area parameters in your software to gate out doublets and aggregates.

  • Drug-Induced Polyploidy: Some compounds can induce endoreduplication, leading to cells with ≥8N DNA content. This compound has been observed to cause enlarged, multinucleated cells, which could appear as a broad or shifted G2/M peak or a distinct polyploid population.[6] Solution: Carefully examine the cell population for DNA content >4N.

Q: I'm not observing the expected G2/M arrest after this compound treatment. What should I check?

A: Several factors could contribute to a lack of observable G2/M arrest:

  • Drug Concentration and Incubation Time: The effect is dose- and time-dependent. Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to Table 2 for typical concentration ranges.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's effects.

  • Drug Activity: Ensure the this compound stock solution is properly stored and has not degraded.

Troubleshooting_Tree start Problem with Cell Cycle Profile? no_peaks Poor Peak Resolution? start->no_peaks Yes subg1 Large Sub-G1 Peak? start->subg1 No sol_flowrate Use lowest flow rate no_peaks->sol_flowrate Check Flow Rate sol_clumps Filter cells / Check for aggregates no_peaks->sol_clumps Check Cell Suspension sol_stain Optimize PI/RNase staining no_peaks->sol_stain Check Staining Protocol no_arrest No G2/M Arrest? subg1->no_arrest No sol_apoptosis Indicates Apoptosis. Confirm with Annexin V. subg1->sol_apoptosis Yes sol_conc Optimize drug dose and time no_arrest->sol_conc Check Conditions sol_activity Check drug activity/storage no_arrest->sol_activity Check Reagent sol_resistance Consider cell line resistance no_arrest->sol_resistance Check Cell Line ok Profile OK no_arrest->ok No

Caption: Troubleshooting decision tree for cell cycle analysis.

Detailed Experimental Protocol

Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol provides a general framework. Optimization of cell numbers, drug concentration, and incubation times is recommended for each specific cell line and experimental setup.

Materials:

  • Cell culture medium, FBS, and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol (prepare with distilled water, not PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometry tubes and a flow cytometer

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.

  • Drug Treatment: Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24 to 48 hours).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and transfer the cell suspension to a conical tube.

    • Suspension Cells: Collect cells directly into a conical tube.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Count the cells to ensure you have approximately 1 x 10^6 cells per sample.

  • Fixation:

    • Centrifuge the cells again and discard the supernatant.

    • Resuspend the cell pellet in ~500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[12] This minimizes cell clumping.

    • Incubate the cells for fixation at -20°C for at least 2 hours. Samples can be stored at -20°C for several weeks if necessary.[12]

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to pellet them.

    • Carefully aspirate the ethanol.

    • Wash the cells once with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate at room temperature for 20-30 minutes, protected from light.[12]

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes. If needed, filter through a cell strainer to remove any remaining clumps.

    • Acquire data on the flow cytometer, ensuring to use a low flow rate.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for accurate cell cycle analysis.

  • Data Analysis:

    • Gate the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) or side scatter-area (SSC-A) vs. side scatter-height (SSC-H) plot to exclude doublets.

    • Generate a histogram of the PI fluorescence signal (e.g., PE-A or PerCP-A).

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M phases and quantify the percentage of cells in each phase.

References

Adjusting NVP-TAE 226 concentration for different tumor types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-TAE 226.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 5.5 nM.[1][2][3][4] It also exhibits inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of 140 nM, making it a dual FAK/IGF-1R inhibitor.[2] Additionally, this compound effectively inhibits Proline-rich tyrosine kinase 2 (Pyk2) and the insulin receptor (InsR) with IC50 values of 3.5 nM and 44 nM, respectively.[2] Its action can lead to the suppression of downstream signaling pathways, including the Akt and MAPK pathways.[1][5]

Q2: What are the observed effects of this compound on cancer cells?

This compound has been shown to inhibit tumor cell growth, induce apoptosis, and cause G2-M cell cycle arrest.[1] It can also inhibit tumor cell invasion and migration.[1][6] The cellular response to this compound can be dependent on the p53 status of the cell line; cells with wild-type p53 tend to undergo G2-M arrest, while those with mutant p53 are more prone to apoptosis.[1]

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in fresh DMSO.[1] For a higher concentration, it is recommended to warm the tube at 37°C for 10 minutes and/or sonicate it.[3] Stock solutions can be stored at -20°C for several months.[3] For in vivo studies, a suspension can be prepared in 0.5% methylcellulose.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected level of growth inhibition in my cell line.

  • Concentration Optimization: The effective concentration of this compound can vary significantly between different tumor types and even between cell lines of the same tumor type. Refer to the table below for reported GI50 and IC50 values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • FAK/IGF-1R Expression Levels: The sensitivity of cell lines to this compound can correlate with the expression and phosphorylation levels of its targets, FAK and IGF-1R.[3] Consider performing a western blot to assess the baseline levels of total and phosphorylated FAK (e.g., Tyr397) and IGF-1R in your cells.

  • Incubation Time: The duration of treatment can influence the observed effect. Proliferation assays are often conducted over 48 to 72 hours.[1] Time-course experiments may be necessary to determine the optimal treatment duration.

Problem 2: My in vivo tumor model is not responding to this compound treatment.

  • Dosing and Administration: this compound is orally bioavailable.[7] Effective doses in mouse xenograft models have been reported in the range of 30-100 mg/kg.[7][8] Ensure the formulation is a uniform suspension and is administered consistently.

  • Tumor Microenvironment: The in vivo efficacy can be influenced by the tumor microenvironment. This compound has been shown to have anti-angiogenic effects.[9]

  • Pharmacokinetics: While orally active, the specific pharmacokinetic profile in your model system might affect efficacy.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)
HCT116Colon CancerIC500.4
U-87MGGlioblastomaIC502.9
U-87MGGlioblastomaEC500.041
MCF-7Breast CancerGI501.2
MIA PaCa-2Pancreatic Cancer--
4T1Murine Breast Cancer--
HeyA8Ovarian Cancer--
SKOV3ip1Ovarian Cancer--

Note: The specific assay conditions and parameters (e.g., incubation time) for these values can be found in the cited literature.[1][2][7][10] A study of 37 cancer cell lines reported a mean GI50 value of 0.76 μmol/L.[7]

Experimental Protocols

1. Cell Proliferation Assay (WST-1 or MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a DMSO-only control.

  • Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the GI50/IC50 value by plotting the dose-response curve.

2. Western Blot Analysis for Phospho-FAK

  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-FAK (e.g., Tyr397) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FAK as a loading control.

Visualizations

NVP_TAE_226_Signaling_Pathway cluster_membrane Cell Membrane Integrin Integrin IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates This compound This compound This compound->IGF-1R Inhibits FAK FAK This compound->FAK Inhibits FAK->PI3K MAPK MAPK FAK->MAPK Migration Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation

Caption: this compound inhibits FAK and IGF-1R signaling.

Experimental_Workflow start Hypothesis: This compound will inhibit growth of Tumor X step1 Determine Baseline FAK/IGF-1R Expression (Western Blot) start->step1 step2 Dose-Response Curve (Proliferation Assay) step1->step2 step3 Determine IC50 step2->step3 step4 Mechanism of Action Studies (Cell Cycle, Apoptosis, Invasion) step3->step4 end Conclusion step4->end

Caption: General workflow for in vitro evaluation of this compound.

References

Validation & Comparative

A Comparative Guide to FAK Inhibitors: NVP-TAE226 versus PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, cell biology, and drug development, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two widely used FAK inhibitors: NVP-TAE226 and PF-573228.

Introduction to FAK and Its Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2][3] These pathways are crucial for a variety of cellular functions, including cell adhesion, migration, proliferation, and survival.[1][3] Dysregulation of FAK signaling is frequently observed in various cancers, where it promotes tumor growth, angiogenesis, and metastasis.[1][2] Consequently, FAK has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors.[2][4][5]

NVP-TAE226 and PF-573228 are two such inhibitors that function by competing with ATP for binding to the kinase domain of FAK, thereby blocking its activity.[5][6][7] However, they exhibit distinct profiles in terms of their specificity and off-target effects.

Mechanism of Action and Target Specificity

NVP-TAE226 is recognized as a potent dual inhibitor, targeting not only FAK but also the Insulin-like Growth Factor-1 Receptor (IGF-1R).[7][8][9] It also shows activity against Pyk2, a kinase closely related to FAK, and the insulin receptor (InsR).[7][8][9] This broader specificity can be advantageous in contexts where coinhibition of these pathways is desirable. However, it also introduces the potential for more complex and widespread cellular effects.

PF-573228 , in contrast, is a more selective FAK inhibitor.[6][10][11] It demonstrates significantly higher selectivity for FAK over other kinases like Pyk2, making it a more suitable tool for studies specifically focused on the role of FAK.[6][11]

Quantitative Data Comparison

The following tables summarize the key quantitative data for NVP-TAE226 and PF-573228, providing a direct comparison of their inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Target KinaseNVP-TAE226 IC50 (nM)PF-573228 IC50 (nM)
FAK 5.5[7][8]4[6][10][11]
Pyk2 3.5 - 5[8][12]~200 - 1000 (50-250 fold less potent than FAK)[6]
IGF-1R 140 - 160[8][12]Not a primary target
InsR 40 - 44[8][9]Not a primary target
ALK ~10-100 fold less potent than FAK[7]Not a primary target
c-Met ~10-100 fold less potent than FAK[7]Not a primary target

Table 2: Cellular Activity

Cellular EffectNVP-TAE226PF-573228
Inhibition of FAK Tyr397 Phosphorylation (IC50) 100 - 300 nM in various cell lines[13]30 - 500 nM in various cell lines[6][14]
Induction of Apoptosis Yes[7]Yes, at higher concentrations[6]
Inhibition of Cell Migration Yes[7]Yes[6][10]
Inhibition of Cell Growth/Proliferation Yes, IC50 of 0.4 µM in HCT116 cells[7]Fails to inhibit cell growth at concentrations that inhibit FAK phosphorylation[6]

Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors operate, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for their evaluation.

FAK_Signaling_Pathway FAK Signaling Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pY397 pY397 FAK->pY397 autophosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Src Src pY397->Src recruits & activates Src->FAK phosphorylates Migration Cell Migration Downstream->Migration Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Inhibitor NVP-TAE226 or PF-573228 Inhibitor->FAK inhibits Experimental_Workflow Experimental Workflow for FAK Inhibitor Evaluation start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with Inhibitor (NVP-TAE226 or PF-573228) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western_blot Western Blot (p-FAK, Total FAK, etc.) treatment->western_blot migration_assay Migration/Invasion Assay (e.g., Transwell) treatment->migration_assay data_analysis Data Analysis & Comparison viability->data_analysis western_blot->data_analysis migration_assay->data_analysis end End data_analysis->end

References

A Comparative Guide: NVP-TAE 226 vs. Selective IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of key signaling pathways crucial for tumor growth and survival remains a primary focus for researchers and drug development professionals. Among these, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Focal Adhesion Kinase (FAK) pathways have emerged as significant targets. This guide provides a detailed comparison of NVP-TAE 226, a dual inhibitor of FAK and IGF-1R, and a range of selective IGF-1R inhibitors, supported by experimental data to aid in research and development decisions.

Mechanism of Action: A Tale of Two Strategies

This compound: The Dual-Action Approach

This compound is a potent, ATP-competitive small molecule inhibitor that uniquely targets both Focal Adhesion Kinase (FAK) and the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] This dual-inhibitory action is significant as both FAK and IGF-1R are key drivers of tumor cell proliferation, migration, and survival.[3] FAK is often overexpressed in metastatic tumors, while IGF-1R function is critical for tumor cell survival.[3] By simultaneously blocking both pathways, this compound aims to deliver a more comprehensive anti-cancer effect.

Selective IGF-1R Inhibitors: A Focused Intervention

Selective IGF-1R inhibitors, on the other hand, are designed to specifically target the IGF-1R signaling pathway. These inhibitors can be broadly categorized into two main classes:

  • Small-Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules, like this compound, are ATP-competitive and block the intracellular kinase domain of IGF-1R, thereby preventing downstream signaling.

  • Monoclonal Antibodies: These are large-molecule biologics that bind to the extracellular domain of IGF-1R, preventing the binding of its ligands (IGF-1 and IGF-2) and subsequent receptor activation.

The activation of IGF-1R by its ligands triggers two primary downstream signaling cascades: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, both of which are central to cell growth, proliferation, and survival.[1][4]

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and cellular effects of this compound and a selection of selective IGF-1R inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

InhibitorTypeTarget(s)IC50 (nM)Other Notable Targets (IC50 in nM)
This compound Small MoleculeFAK5.5[2]Pyk2 (3.5), InsR (44), IGF-1R (140)[2]
IGF-1R140[2]
Linsitinib (OSI-906) Small MoleculeIGF-1R35[5]InsR (75)[5]
BMS-754807 Small MoleculeIGF-1R/InsR1.8/1.7[6][7]Met (6), TrkA (7), TrkB (4), AurA (9), AurB (25)[8]
NVP-AEW541 Small MoleculeIGF-1R150[9]InsR (140)[9]
GSK1904529A Small MoleculeIGF-1R/InsR27/25[10][11]Poor activity against 45 other kinases[11]
Picropodophyllin (PPP) Small MoleculeIGF-1R1[9]
Figitumumab (CP-751,871) Monoclonal AntibodyIGF-1R1.8 (for blocking IGF-1 binding)[9]

Table 2: In Vitro Cellular Activity

InhibitorCell LineAssayEffectConcentration
This compound U87, U251 (Glioma)ProliferationGrowth retardation, G2-M arrest[12]<10 µM[12]
SK-N-AS (Neuroblastoma)ViabilityDecreased viability, cell cycle arrest, apoptosis[12]<10 µM[12]
Linsitinib (OSI-906) Various (NSCLC, CRC)ProliferationInhibition of proliferationEC50: 21 - 810 nM[5]
BMS-754807 Various Cancer Cell LinesGrowthGrowth inhibitionIC50: 5 - 365 nM[6]
Rh41 (Rhabdomyosarcoma)ApoptosisInduction of apoptosis[6]Not specified
NVP-AEW541 Neuroblastoma Cell LinesProliferationInhibition of proliferationIC50: 0.4 - 6.8 µM[13]
GSK1904529A Various Cancer Cell LinesProliferationInhibition of proliferationIC50: 35 nM - >30 µM[11]
COLO 205, MCF-7, NCI-H929Cell CycleG1 arrest[10]0.03 - 3 µM[11]

Table 3: In Vivo Antitumor Activity

InhibitorCancer ModelAnimal ModelDosageAntitumor Effect
This compound 4T1 Murine Breast CancerMice100 mg/kg, qd, 5x/week (oral)T/C value of 18%[3]
MIA PaCa-2 Pancreatic CancerSCID Mice100 mg/kg (oral)Significant inhibition of tumor growth[12]
Linsitinib (OSI-906) IGF-1R-driven xenograftMice75 mg/kg100% Tumor Growth Inhibition (TGI), 55% regression[5]
BMS-754807 Multiple xenograftsMice6.25 mg/kg, qd (oral)Tumor growth inhibition from 53% to 115%[6]
NVP-AEW541 IGF-1R-driven fibrosarcomaMiceNot specifiedSignificant reduction in tumor growth[8]
GSK1904529A NIH-3T3/LISN tumorMice30 mg/kg, bid (oral)98% tumor growth inhibition[10][11]
COLO 205 xenograftMice30 mg/kg, qd (oral)75% tumor growth inhibition[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these inhibitors.

Kinase Activity Assay (IGF-1R)

This protocol is adapted from a generalized kinase assay procedure.[3][14][15]

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT.

    • Enzyme: Dilute recombinant human IGF-1R kinase domain in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution of a suitable peptide substrate (e.g., IGF1Rtide) and ATP in Kinase Buffer.

    • Inhibitor: Serially dilute the test compound (this compound or selective IGF-1R inhibitor) in DMSO, then in Kinase Buffer.

  • Assay Procedure :

    • Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of the diluted enzyme solution to each well.

    • Initiate the reaction by adding 2 µl of the Substrate/ATP mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is based on standard MTT assay procedures.[16][17][18][19]

  • Cell Seeding :

    • Harvest cells in the logarithmic growth phase and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Drug Treatment :

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the inhibitor or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation :

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement :

    • Carefully remove the medium containing MTT.

    • Add 100 µl of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 or EC50 value from the dose-response curve.

Western Blot for Protein Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of FAK and IGF-1R.

  • Cell Lysis and Protein Quantification :

    • Treat cells with the inhibitor for the desired time and then stimulate with the appropriate ligand (e.g., IGF-1 for IGF-1R phosphorylation) if necessary.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R or anti-phospho-FAK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • To control for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of the inhibitors.[5][6][12]

  • Cell Implantation :

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation :

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration :

    • Administer the inhibitor (e.g., this compound or a selective IGF-1R inhibitor) or vehicle control to the mice according to the specified dose and schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection :

    • Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

    • Analyze the statistical significance of the differences between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IGF2 IGF-2 IGF2->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos Shc->Grb2_Sos AKT AKT PI3K->AKT Ras Ras Grb2_Sos->Ras mTOR mTOR AKT->mTOR Raf Raf Ras->Raf Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth ERK->Survival NVP_TAE_226_IGF1R This compound NVP_TAE_226_IGF1R->IGF1R Inhibits Selective_IGF1R_Inhibitors Selective IGF-1R Inhibitors Selective_IGF1R_Inhibitors->IGF1R Inhibits

Caption: IGF-1R Signaling Pathway and Points of Inhibition.

G cluster_extracellular Extracellular Matrix (ECM) cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Ras Ras Src->Ras Grb2_Sos->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf Survival Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration NVP_TAE_226_FAK This compound NVP_TAE_226_FAK->FAK Inhibits G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Activity Assay (IC50 Determination) Cell_Culture Cancer Cell Lines Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot (Phosphorylation Status) Cell_Culture->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., Mice) Cell_Viability->Xenograft_Model Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI, T/C) Tumor_Measurement->Efficacy_Analysis

References

NVP-TAE226 Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-TAE226 is a potent small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK). However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, an important consideration in its preclinical and potential clinical applications. This guide provides a comparative analysis of the kinase selectivity profile of NVP-TAE226, with supporting experimental data and detailed methodologies.

Kinase Inhibition Profile: NVP-TAE226 vs. PF-562,271

The following table summarizes the in vitro inhibitory activity (IC50) of NVP-TAE226 and a comparator FAK inhibitor, PF-562,271, against a panel of selected kinases. This data, compiled from multiple sources, allows for a direct comparison of their potency and selectivity.

Kinase TargetNVP-TAE226 IC50 (nM)PF-562,271 IC50 (nM)
FAK 5.5 [1][2]1.5
Pyk2 3.5 - 14 [2]14
IGF-1R 140 [2]>10,000
InsR 44 [2]>10,000
ALK Modestly potent (~10-100 fold less than FAK)[1]Not reported
c-Met Modestly potent (~10-100 fold less than FAK)[1]Not reported
CDK2/cyclin E Not reported30
CDK5/p25 Not reported120

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

Signaling Pathway and Cross-Reactivity of NVP-TAE226

The following diagram illustrates the primary signaling pathways affected by NVP-TAE226, highlighting its intended targets and known off-target interactions.

NVP_TAE226_Pathway cluster_primary Primary Targets cluster_off_target Off-Targets FAK FAK Cell Proliferation,\nSurvival, Migration Cell Proliferation, Survival, Migration FAK->Cell Proliferation,\nSurvival, Migration IGF1R IGF-1R Cell Growth,\nMetabolism Cell Growth, Metabolism IGF1R->Cell Growth,\nMetabolism Pyk2 Pyk2 InsR InsR ALK ALK cMet c-Met NVP_TAE226 NVP-TAE226 NVP_TAE226->FAK High Potency NVP_TAE226->IGF1R High Potency NVP_TAE226->Pyk2 Moderate Potency NVP_TAE226->InsR Moderate Potency NVP_TAE226->ALK Lower Potency NVP_TAE226->cMet Lower Potency FAK_Assay_Workflow A Prepare Reagents: - FAK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(E,Y)4:1) - NVP-TAE226 (or other inhibitor) B Add inhibitor and FAK enzyme to microplate wells A->B Step 1 C Initiate reaction by adding ATP and substrate mixture B->C Step 2 D Incubate at 30°C C->D Step 3 E Stop reaction and detect remaining ATP using a luminescent kinase assay reagent D->E Step 4 F Measure luminescence E->F Step 5

References

NVP-TAE 226 in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of NVP-TAE 226, a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R), with a focus on its performance in patient-derived xenograft (PDX) models. Due to the limited availability of published data on this compound specifically in PDX models, this guide also includes data from cell-line-derived xenograft models for this compound and compares it with available data for other FAK inhibitors in PDX models to offer a broader context.

Executive Summary

This compound has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical cancer models by targeting both FAK and IGF-1R signaling pathways. While direct evidence of its efficacy in patient-derived xenograft (PDX) models is not extensively documented in publicly available literature, studies on cell-line-derived xenografts suggest potent dose-dependent tumor growth inhibition. For a comprehensive evaluation, this guide presents an indirect comparison with other FAK inhibitors, such as defactinib and PF-573,228, for which there is some available data in PDX and other patient-derived models. Researchers should consider the inherent differences between cell-line-derived and patient-derived xenograft models when interpreting the presented data.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound in cell-line-derived xenograft models and the efficacy of alternative FAK inhibitors in patient-derived models.

Table 1: Efficacy of this compound in Cell-Line-Derived Xenograft Models

Cancer TypeModelDrug/DoseEfficacy MetricOutcome
Pancreatic CancerMIA PaCa-2 (subcutaneous)This compound (100 mg/kg, p.o., qd)Tumor Regression17% regression
Breast Cancer4T1 (orthotopic)This compound (100 mg/kg, p.o., 5x/week)T/C value18%
Ovarian CancerHeyA8, SKOV3ip1, HeyA8-MDRThis compoundTumor Burden Reduction46-64% reduction

T/C value: Treatment group tumor volume / Control group tumor volume x 100%. A lower value indicates higher efficacy.

Table 2: Efficacy of Alternative FAK Inhibitors in Patient-Derived Models

Cancer TypeModelDrug/DoseEfficacy MetricOutcome
Low-Grade Serous Ovarian CancerPatient-derived organoidsDefactinib + VS-6766Synergistic Growth InhibitionCombination Index 0.51
Wilms TumorPDX (COA 25, COA 42)PF-573,228 (1 µM)Decreased Cell Proliferation & MigrationSignificant decrease in vitro
NeuroblastomaPDX (COA3, COA6)PF-573,228 (0.5-20 µM)Decreased Cell ProliferationIC50 of 1.13-12.0 µM in vitro

Note: The data for alternative inhibitors are from in vitro studies on PDX-derived cells or organoids, which may not fully reflect in vivo efficacy.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by simultaneously inhibiting the FAK and IGF-1R signaling pathways. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.

FAK_IGF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Integrin Integrin FAK FAK Integrin->FAK ECM ECM ECM->Integrin IGF1 IGF-1 IGF1->IGF1R PI3K PI3K FAK->PI3K Src Src FAK->Src Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration, Angiogenesis Akt->Proliferation MAPK MAPK MAPK->Proliferation Src->FAK Grb2_Sos Grb2/Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->MAPK IRS->PI3K IRS->Grb2_Sos NVP_TAE226 This compound NVP_TAE226->IGF1R Inhibits NVP_TAE226->FAK Inhibits PDX_Workflow cluster_establishment PDX Model Establishment cluster_efficacy_study Efficacy Study cluster_analysis Data Analysis PatientTumor Patient Tumor Acquisition Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation Passaging Tumor Passaging and Expansion Implantation->Passaging Randomization Randomization of Tumor-Bearing Mice Passaging->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis and Data Collection Monitoring->Endpoint DataAnalysis Statistical Analysis of Tumor Growth Endpoint->DataAnalysis Report Efficacy Report Generation DataAnalysis->Report

NVP-TAE226 and Radiotherapy: A Synergistic Combination for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the synergistic effects of the dual FAK/IGF-1R inhibitor NVP-TAE226 with radiotherapy, supported by preclinical data and experimental protocols.

The combination of targeted molecular therapy with traditional radiotherapy represents a promising frontier in cancer treatment, aiming to enhance tumor cell killing while minimizing damage to healthy tissues. One such targeted agent, NVP-TAE226, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R), has demonstrated significant potential as a radiosensitizer. This guide provides a comprehensive comparison of the synergistic effects of NVP-TAE226 and radiotherapy, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Quantitative Analysis of Synergistic Effects

Preclinical studies have demonstrated that NVP-TAE226 can significantly enhance the sensitivity of cancer cells to ionizing radiation. The following tables summarize the key quantitative data from these investigations.

Table 1: In Vitro Radiosensitization by NVP-TAE226 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells

Cell LineTreatmentSurviving Fraction at 2 Gy (SF2)Sensitizer Enhancement Ratio (SER)
FaDu Radiation alone~0.65-
NVP-TAE226 (0.5 µM) + Radiation~0.451.4
UT-SCC15 Radiation alone~0.70-
NVP-TAE226 (0.5 µM) + Radiation~0.501.5
UT-SCC45 Radiation alone~0.60-
NVP-TAE226 (0.5 µM) + Radiation~0.401.6

Data extrapolated from published graphical representations. SER calculated as the ratio of radiation dose required to achieve a certain survival fraction without the drug to the dose required for the same survival fraction with the drug.

Mechanism of Action: Dual Inhibition Leading to Radiosensitization

NVP-TAE226 exerts its radiosensitizing effects through the simultaneous inhibition of two critical signaling pathways involved in tumor growth, survival, and resistance to therapy: the FAK and IGF-1R pathways.

FAK Inhibition: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its inhibition by NVP-TAE226 disrupts these processes, rendering cancer cells more susceptible to the DNA-damaging effects of radiotherapy.

IGF-1R Inhibition: The IGF-1R signaling pathway is crucial for cell growth and proliferation and is implicated in resistance to both chemotherapy and radiotherapy. By blocking this pathway, NVP-TAE226 further compromises the ability of cancer cells to survive and repair radiation-induced damage.

The dual inhibition of FAK and IGF-1R by NVP-TAE226 leads to the downstream suppression of key survival pathways, including the PI3K/Akt and MAPK/ERK pathways. This multi-pronged attack on cancer cell survival mechanisms is believed to be the primary driver of the observed synergistic effect with radiotherapy.

Integrins Integrins FAK FAK Integrins->FAK IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Ras Ras IGF-1R->Ras FAK->PI3K FAK->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival DNA_Repair DNA_Repair Akt->DNA_Repair Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Cell_Death Cell_Death DNA_Repair->Cell_Death inhibits NVP-TAE226 NVP-TAE226 NVP-TAE226->IGF-1R inhibits NVP-TAE226->FAK inhibits Radiotherapy Radiotherapy DNA_Damage DNA_Damage Radiotherapy->DNA_Damage DNA_Damage->Cell_Death induces

NVP-TAE226 and Radiotherapy Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to evaluate the synergistic effects of NVP-TAE226 and radiotherapy.

In Vitro 3D Clonogenic Survival Assay

This assay is the gold standard for assessing the radiosensitivity of cancer cells in a more physiologically relevant three-dimensional environment.

1. Cell Culture:

  • Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (FaDu, UT-SCC15, UT-SCC45) are cultured in their recommended growth medium.

  • For 3D culture, cells are suspended in a laminin-rich extracellular matrix (e.g., Matrigel) and seeded in 96-well plates.

2. Treatment:

  • After 24 hours of incubation to allow for 3D structure formation, cells are treated with NVP-TAE226 at a final concentration of 0.5 µM.

  • Control wells receive the vehicle (DMSO).

  • One hour after drug addition, the plates are irradiated with a single dose of X-rays (0, 2, 4, or 6 Gy).

3. Colony Formation and Analysis:

  • The plates are incubated for 10-14 days to allow for colony formation.

  • Colonies are then fixed and stained with crystal violet.

  • The number of colonies containing at least 50 cells is counted.

  • The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells.

  • The Sensitizer Enhancement Ratio (SER) is determined by comparing the radiation doses required to achieve the same level of cell survival with and without NVP-TAE226.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 12-16 a Seed HNSCC cells in laminin-rich matrix b Add NVP-TAE226 (0.5 µM) or vehicle (DMSO) a->b c Irradiate with X-rays (0, 2, 4, 6 Gy) b->c d Fix and stain colonies c->d e Count colonies (>50 cells) d->e f Calculate surviving fraction and SER e->f

3D Clonogenic Survival Assay Workflow
Western Blot Analysis

This technique is used to assess the effect of NVP-TAE226 and radiotherapy on the phosphorylation status of key proteins in the FAK and IGF-1R signaling pathways.

1. Cell Lysis:

  • HNSCC cells grown in 3D culture are treated with NVP-TAE226 and/or radiation as described above.

  • At specified time points post-treatment, the 3D cultures are lysed to extract total protein.

2. Protein Quantification and Electrophoresis:

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

3. Immunoblotting:

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FAK, Akt, and ERK1/2.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified to determine the relative levels of protein phosphorylation.

Comparison with Other FAK Inhibitors

While this guide focuses on NVP-TAE226, it is important to note that other FAK inhibitors are also under investigation for their potential as radiosensitizers. For instance, the FAK inhibitor IN10018 has been shown to enhance the sensitivity of pancreatic ductal adenocarcinoma to radiotherapy, an effect that was found to be dependent on CD8+ T cells. This suggests a potential immunomodulatory role for FAK inhibitors in the context of radiotherapy. Further comparative studies are needed to elucidate the relative efficacy and mechanisms of different FAK inhibitors as radiosensitizing agents.

A Head-to-Head Battle: Small Molecule Inhibition vs. Genetic Silencing of Focal Adhesion Kinase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target. This non-receptor tyrosine kinase plays a pivotal role in cell adhesion, migration, proliferation, and survival—all hallmarks of cancer progression. Researchers aiming to thwart FAK's oncogenic signaling typically employ two main strategies: pharmacological inhibition with small molecules like NVP-TAE 226, or genetic knockdown using techniques such as siRNA. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their scientific inquiries.

Mechanism of Action: A Tale of Two Strategies

This compound , a potent ATP-competitive inhibitor, targets the kinase domain of FAK, preventing its autophosphorylation at Tyr397. This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, such as Src family kinases. By blocking this step, this compound effectively shuts down the downstream signaling cascades that promote cell motility and survival. However, it's important to note that this compound is a dual inhibitor, also targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), and shows activity against other kinases like Pyk2 and InsR, which can lead to off-target effects.[1][2]

Genetic knockdown of FAK, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), takes a different approach. These RNA molecules are designed to specifically bind to FAK messenger RNA (mRNA), leading to its degradation. This prevents the translation of the FAK protein, thereby reducing its overall expression levels within the cell. This method offers high specificity for FAK, minimizing the off-target effects associated with small molecule inhibitors.

Comparative Efficacy: A Look at the Data

The choice between a small molecule inhibitor and genetic knockdown often depends on the specific experimental goals. While both methods have been shown to effectively inhibit FAK-mediated processes, their quantitative effects can vary. The following tables summarize key quantitative data from studies that have utilized both this compound and FAK knockdown.

Parameter This compound Reference
IC50 (FAK) 5.5 nM[1][2]
IC50 (Pyk2) 3.5 nM[1]
IC50 (IGF-1R) 140 nM[1]
IC50 (InsR) 44 nM[1]

Table 1: Kinase Inhibitory Profile of this compound. This table highlights the potent inhibition of FAK by this compound, as well as its activity against other related kinases.

Cell Line Assay This compound Treatment FAK siRNA Knockdown Reference
Neuroblastoma (SK-N-BE(2)) InvasionSignificant decreaseSignificant decrease[3][4]
Neuroblastoma (SK-N-BE(2)) MigrationSignificant decreaseSignificant decrease[3][4]
Neuroblastoma (SK-N-AS) Cell ViabilityDecrease in a dose-dependent mannerDecrease in viability[3]
Glioma Invasion≥ 50% inhibition (at 1 µM)Not specified[2]

Table 2: Comparative Effects of this compound and FAK siRNA on Cancer Cell Lines. This table provides a qualitative and quantitative comparison of the effects of both methods on key cancer cell behaviors. Direct quantitative comparisons in the same study are limited, but the data indicates that both approaches yield similar phenotypic outcomes.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

Protocol 1: Cell Viability Assay using this compound

This protocol outlines a common method for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 72 hours.

  • CCK-8 Reagent Addition: Add CCK-8 reagent to each well and incubate for an additional 4 hours at 37°C.

  • Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: FAK Knockdown using siRNA Transfection

This protocol provides a general guideline for transfecting cells with FAK-specific siRNA.

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.

  • Prepare siRNA-Lipid Complex:

    • Solution A: Dilute 20-80 pmols of FAK siRNA duplex into 100 µl of serum-free medium.

    • Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of serum-free medium.

  • Complex Formation: Add Solution A to Solution B, mix gently, and incubate at room temperature for 15-45 minutes.

  • Transfection: Wash the cells once with serum-free medium. Add the siRNA-lipid complex to the cells and incubate for 5-7 hours at 37°C.

  • Post-Transfection: Add antibiotic-free normal growth medium with FBS and incubate for an additional 24-72 hours before assessing FAK knockdown and downstream effects.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Integrin Integrin FAK FAK Integrin->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment/ Activation Grb2_SOS Grb2/SOS pY397->Grb2_SOS PI3K PI3K pY397->PI3K Src->FAK Migration Migration Src->Migration Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MEK_ERK MEK/ERK Ras->MEK_ERK Survival Survival Akt->Survival Proliferation Proliferation MEK_ERK->Proliferation Experimental_Workflow cluster_inhibitor Pharmacological Inhibition cluster_knockdown Genetic Knockdown cluster_analysis Data Analysis Start_Inhibitor Treat cells with This compound Incubate_Inhibitor Incubate (e.g., 72h) Start_Inhibitor->Incubate_Inhibitor Assay_Inhibitor Perform Phenotypic Assay (e.g., Viability, Invasion) Incubate_Inhibitor->Assay_Inhibitor Compare Compare Results Assay_Inhibitor->Compare Start_Knockdown Transfect cells with FAK siRNA Incubate_Knockdown Incubate (e.g., 48-72h) Start_Knockdown->Incubate_Knockdown Verify_Knockdown Verify FAK protein reduction (Western Blot) Incubate_Knockdown->Verify_Knockdown Assay_Knockdown Perform Phenotypic Assay (e.g., Viability, Invasion) Verify_Knockdown->Assay_Knockdown Assay_Knockdown->Compare

References

A Comparative Meta-Analysis of NVP-TAE226 and Alternative Kinase Inhibitors in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a meta-analysis of preclinical studies on NVP-TAE226, a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R), in the context of breast cancer research. It compares the efficacy and mechanistic action of NVP-TAE226 with other selective and multi-kinase inhibitors targeting similar pathways, supported by experimental data from various preclinical studies. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Introduction

Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R) are key regulators of signaling pathways that drive tumor cell proliferation, migration, and survival. Their overexpression and activation are frequently observed in metastatic breast cancers, making them attractive targets for therapeutic intervention.[1] NVP-TAE226 (also known as TAE226) is a small molecule inhibitor that potently targets both FAK and IGF-1R.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in breast cancer models.[2][3] This guide synthesizes available data on NVP-TAE226 and compares it against other inhibitors such as SY-707 (a multi-kinase ALK/FAK/IGF1R inhibitor), OSI-906 (Linsitinib, a dual IGF-1R/IR inhibitor), and PF-573,228/PF-562,271 (selective FAK inhibitors).[4][5][6]

Comparative Efficacy of Kinase Inhibitors in Breast Cancer Models

The following tables summarize the in vitro and in vivo efficacy of NVP-TAE226 and selected alternative inhibitors from preclinical breast cancer studies.

Table 1: In Vitro Efficacy of Kinase Inhibitors on Breast Cancer Cell Lines

InhibitorTarget(s)Cell LineAssayIC50 ValueReference
NVP-TAE226 FAK, IGF-1R4T1 (murine breast carcinoma)Cell-based kinase assay100-300 nM[1][2]
BT474, MCF-7Apoptosis AssayInduces apoptosis[7]
SY-707 ALK, FAK, IGF1RMCF-7Cell Proliferation0.5-10 µM[4]
MDA-MB-231Cell Proliferation0.5-10 µM[4]
T47DCell Proliferation0.5-10 µM[4]
OSI-906 (Linsitinib) IGF-1R, IR3T3/huIGF1RCellular Autophosphorylation24 nM[8]
Various breast cancer linesGrowth InhibitionInhibits growth[9]
PF-573,228 FAKHuman tumor cellsFAK Y397 Autophosphorylation~100-300 nM[6]
PF-562,271 FAK, Pyk2BT474Antitumor EfficacyEffective in xenografts[6]

Table 2: In Vivo Efficacy of Kinase Inhibitors in Breast Cancer Xenograft Models

InhibitorAnimal ModelTumor ModelDosageOutcomeReference
NVP-TAE226 Mouse4T1 murine breast carcinoma100 mg/kg, qd, 5x/week (oral)T/C value of 18%; Inhibition of tumor growth and lung metastasis[1][2]
MouseMDA-MB-231 xenograftOral administrationSignificantly decreased bone metastasis and suppressed tumor growth[3]
SY-707 MouseT47D xenograft100 mg/kg/day14% tumor growth inhibition (66% in combination with Paclitaxel)[4]
Mouse4T1 murine breast cancer xenograftNot specifiedSignificant suppression of spontaneous lung metastasis[4][10]
OSI-906 (Linsitinib) MouseIGF-1R-driven xenograft25 and 75 mg/kg, qd (oral)Robust anti-tumor efficacy[8][11]
PF-562,271 Athymic (nu/nu) miceBT474 xenograftOral administrationExhibited antitumor efficacy[6]

Signaling Pathways and Experimental Workflows

FAK/IGF-1R Signaling Pathway

The diagram below illustrates the interconnected signaling pathways of FAK and IGF-1R. NVP-TAE226 and its alternatives inhibit key kinases in these pathways, thereby blocking downstream signals for cell proliferation, survival, and migration.

FAK_IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS FAK FAK FAK->PI3K Integrin Integrins Integrin->FAK ECM ECM ECM->Integrin Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NVPTAE226 NVP-TAE226 SY-707 NVPTAE226->IGF1R NVPTAE226->FAK OSI906 OSI-906 OSI906->IGF1R PFI PF-573,228 PF-562,271 PFI->FAK

FAK/IGF-1R signaling pathway and points of inhibition.
General Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating kinase inhibitors in breast cancer studies, from in vitro characterization to in vivo efficacy assessment.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Breast Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with Kinase Inhibitor (e.g., NVP-TAE226) CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT, ATP content) Treatment->ProliferationAssay MigrationAssay Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) Treatment->MigrationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (p-FAK, p-Akt) Treatment->WesternBlot Xenograft Tumor Cell Implantation in Immunocompromised Mice Treatment->Xenograft Transition to In Vivo Model TumorGrowth Monitor Tumor Growth and Body Weight Xenograft->TumorGrowth DrugAdmin Oral Administration of Inhibitor TumorGrowth->DrugAdmin TumorAnalysis Tumor Volume Measurement & Metastasis Assessment DrugAdmin->TumorAnalysis IHC Immunohistochemistry of Tumor Tissue TumorAnalysis->IHC

A representative preclinical experimental workflow.

Detailed Experimental Protocols

Below are synthesized protocols for key experiments cited in the studies, representing common methodologies.

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of inhibitors on the metabolic activity and proliferation of breast cancer cells.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the kinase inhibitor (e.g., NVP-TAE226, SY-707) or vehicle control (DMSO). Cells are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of inhibitors on the migratory capacity of breast cancer cells.

  • Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Inhibitor Treatment: The cells are washed with PBS to remove debris and then incubated with a medium containing the inhibitor at a non-toxic concentration or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of an inhibitor's anti-tumor efficacy in a mouse model.[3][4]

  • Cell Implantation: 1 to 5 million breast cancer cells (e.g., T47D, MDA-MB-231) in a suspension of Matrigel/PBS are subcutaneously or orthotopically (mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length × Width²)/2). Animal body weight is also monitored as an indicator of toxicity.

  • Inhibitor Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The inhibitor (e.g., NVP-TAE226, SY-707) is administered, typically via oral gavage, at a specified dose and schedule (e.g., daily for 21 days).[4] The control group receives a vehicle solution.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is calculated.

  • Metastasis Assessment: For metastatic models (e.g., using 4T1 cells), lungs or other organs are harvested to assess the presence and number of metastatic nodules.[10]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation, providing mechanistic insights into the inhibitor's action.

  • Cell Lysis: After treatment with the inhibitor, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-FAK (Tyr397), total FAK, phospho-Akt (Ser473), total Akt, β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

The available preclinical data indicate that NVP-TAE226 is a potent dual inhibitor of FAK and IGF-1R, effectively reducing breast cancer cell proliferation, migration, and in vivo tumor growth and metastasis.[2][3] Comparative analysis suggests that while selective FAK inhibitors like PF-573,228 can block FAK autophosphorylation, multi-targeted agents like NVP-TAE226 and SY-707 may offer broader efficacy by simultaneously inhibiting multiple oncogenic pathways.[4][6] The choice of inhibitor for further development may depend on the specific molecular subtype of breast cancer and the potential for combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future studies in this area.

References

NVP-TAE 226: A Comparative Analysis in Preclinical Metastatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-TAE 226, a potent small molecule inhibitor, has emerged as a significant agent in preclinical cancer research due to its dual inhibitory action against Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R). Both FAK and IGF-1R are key players in signaling pathways that drive tumor progression, proliferation, invasion, and metastasis. This guide provides a comparative analysis of this compound's efficacy in various metastatic models, presenting supporting experimental data, detailed methodologies, and visualizations of the underlying molecular pathways and experimental designs.

Mechanism of Action: Targeting Key Pro-Metastatic Pathways

This compound exerts its anti-tumor and anti-metastatic effects by competitively inhibiting the ATP-binding sites of FAK and IGF-1R.[1] This dual inhibition disrupts downstream signaling cascades crucial for cancer cell survival and metastasis, including the PI3K/Akt and MAPK/ERK pathways.

NVP-TAE_226_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R PI3K PI3K IGF-1R->PI3K FAK->PI3K RAS RAS FAK->RAS Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->IGF-1R This compound->FAK Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Cell Survival Cell Survival Transcription->Cell Survival Invasion & Metastasis Invasion & Metastasis Transcription->Invasion & Metastasis Orthotopic_Pancreatic_Xenograft_Workflow Start Start Cell_Culture Human pancreatic cancer cells (e.g., PANC-1) cultured in vitro Start->Cell_Culture Cell_Harvest Cells harvested and suspended in Matrigel Cell_Culture->Cell_Harvest Surgical_Implantation Surgical implantation of cell suspension into the pancreas of immunodeficient mice Cell_Harvest->Surgical_Implantation Tumor_Growth Monitoring of primary tumor growth (e.g., via imaging) Surgical_Implantation->Tumor_Growth Treatment Administration of this compound or vehicle control Tumor_Growth->Treatment Metastasis_Analysis Necropsy and quantification of metastatic lesions in distant organs (e.g., liver, lungs) Treatment->Metastasis_Analysis End End Metastasis_Analysis->End 4T1_Breast_Cancer_Metastasis_Workflow Start Start Cell_Injection Injection of 4T1 murine breast cancer cells into the mammary fat pad of syngeneic BALB/c mice Start->Cell_Injection Primary_Tumor_Growth Monitoring of primary tumor growth Cell_Injection->Primary_Tumor_Growth Treatment_Initiation Initiation of this compound or vehicle treatment Primary_Tumor_Growth->Treatment_Initiation Metastasis_Development Spontaneous metastasis to the lungs Treatment_Initiation->Metastasis_Development Endpoint_Analysis Harvesting of lungs at a defined endpoint Metastasis_Development->Endpoint_Analysis Quantification Quantification of lung metastatic nodules Endpoint_Analysis->Quantification End End Quantification->End

References

NVP-TAE226: A Comparative Guide to its Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of NVP-TAE226 with other relevant Focal Adhesion Kinase (FAK) inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential for anti-angiogenic therapeutic strategies.

Executive Summary

NVP-TAE226 is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell migration, proliferation, and survival – key processes in angiogenesis. Additionally, NVP-TAE226 exhibits inhibitory activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), another pathway implicated in tumor growth and angiogenesis. This dual inhibitory action presents a potentially advantageous mechanism for disrupting tumor neovascularization. This guide compares the anti-angiogenic efficacy of NVP-TAE226 with other notable FAK inhibitors, PF-573,228 and FAK Inhibitor 14, based on available in vitro data.

Comparative Analysis of FAK Inhibitors

Table 1: In Vitro Anti-Angiogenic Activity of FAK Inhibitors

CompoundAssayCell LineKey FindingsIC50
NVP-TAE226 VEGF-Stimulated ProliferationHUVECInhibition of VEGF-stimulated proliferation.[1]1 µM[1]
Tube FormationHMEC1Inhibition of tube formation.0.1 µM - 10 µM (Dose-dependent inhibition)
PF-573,228 Viability AssayHUVECReduced cell viability in the presence of VEGF.[2][3]Dose-dependent reduction, specific IC50 not provided.[2][3]
Migration AssayHUVECReduced cell migration in response to VEGF.[2][3]-
Tube FormationHUVECReduced tube formation in response to VEGF.[2][3]-
ApoptosisHUVECInduced apoptosis even in the presence of VEGF.[2][3]-
FAK Inhibitor 14 Viability AssayHUVECReduced cell viability in the presence of VEGF.[2][3]Dose-dependent reduction, specific IC50 not provided.[2][3]
Migration AssayHUVECReduced cell migration in response to VEGF.[2][3]-
Tube FormationHUVECReduced tube formation in response to VEGF.[2][3]-

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (in vitro kinase assay)
NVP-TAE226 FAK5.5 nM[1]
Pyk23.5 nM[1]
IGF-1R140 nM[1]
InsR43.5 nM[1]
PF-562,271 (a related compound to PF-573,228) FAK-
PF-573,228 FAK4 nM

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental validation of these compounds, the following diagrams are provided.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK VEGFR VEGF Receptor VEGFR->FAK VEGF VEGF VEGF->VEGFR Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K VE_Cadherin VE-Cadherin FAK->VE_Cadherin pY658 Beta_Catenin β-catenin FAK->Beta_Catenin pY142 Src->FAK Akt Akt PI3K->Akt Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Akt->Endothelial_Cell VE_Cadherin->Beta_Catenin NVP_TAE226 NVP-TAE226 NVP_TAE226->FAK Anti_Angiogenic_Assay_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay HUVEC_Culture 1. HUVEC Culture Treatment 2. Treatment with NVP-TAE226 or Comparators HUVEC_Culture->Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., MTS/WST-1) Treatment->Proliferation_Assay Tube_Formation_Assay 3b. Tube Formation Assay (on Matrigel) Treatment->Tube_Formation_Assay Data_Analysis 4. Data Analysis (IC50, Tube Length, etc.) Proliferation_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis Aortic_Ring_Isolation 1. Aortic Ring Isolation Embedding 2. Embedding in Collagen Gel Aortic_Ring_Isolation->Embedding Treatment_ExVivo 3. Treatment with Inhibitors Embedding->Treatment_ExVivo Sprouting_Analysis 4. Analysis of Microvessel Sprouting Treatment_ExVivo->Sprouting_Analysis Comparison_Logic cluster_comparators Alternative FAK Inhibitors cluster_endpoints Anti-Angiogenic Endpoints NVP_TAE226 NVP-TAE226 HUVEC_Proliferation HUVEC Proliferation NVP_TAE226->HUVEC_Proliferation Tube_Formation Tube Formation NVP_TAE226->Tube_Formation Aortic_Sprouting Aortic Ring Sprouting NVP_TAE226->Aortic_Sprouting Predicted PF573228 PF-573,228 PF573228->HUVEC_Proliferation PF573228->Tube_Formation Cell_Migration Cell Migration PF573228->Cell_Migration PF573228->Aortic_Sprouting Predicted FI14 FAK Inhibitor 14 FI14->HUVEC_Proliferation FI14->Tube_Formation FI14->Cell_Migration FI14->Aortic_Sprouting Predicted

References

Safety Operating Guide

Proper Disposal of NVP-TAE 226: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for NVP-TAE 226, a potent kinase inhibitor used in research and drug development. Adherence to these protocols is critical to ensure laboratory safety and environmental protection. As specific environmental impact data for this compound is limited, it must be handled as hazardous chemical waste.

Core Principles of this compound Disposal

Due to the absence of specific degradation and toxicity data, this compound and any materials contaminated with it must be disposed of through a certified hazardous waste management program.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Evaporation is not an acceptable method of disposal.[1][2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound is to be treated as hazardous waste.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), pipette tips, and empty containers, must be disposed of as hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a designated, compatible waste container.

  • Segregation: Keep this compound waste separate from other incompatible chemical waste streams to prevent dangerous reactions. For instance, do not mix with strong acids, bases, or oxidizing agents.[3]

2. Waste Accumulation and Storage:

  • Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste. The container must have a secure screw-top cap and be kept closed except when adding waste.[2][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the primary hazard(s) (e.g., Toxic).[3]

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and away from general laboratory traffic.[3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

3. Preparing for Disposal:

  • Request Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the designated hazardous waste management service. Do not transport hazardous waste yourself.[1][2]

  • Documentation: Complete all necessary waste disposal forms accurately and completely, providing a full description of the waste contents.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, general laboratory hazardous waste regulations provide accumulation limits:

Waste TypeMaximum Accumulation Volume
Hazardous Waste55 gallons per satellite accumulation area
Acutely Hazardous Waste1 quart per satellite accumulation area

Note: While this compound is not currently classified as an "acutely hazardous waste" (P-listed), it is prudent to handle it with a high degree of caution and minimize accumulation.

Disposal Workflow Diagram

NVP_TAE_226_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Generate this compound Waste (Pure compound, solutions, contaminated materials) B Segregate from incompatible waste streams A->B C Collect in a designated, labeled, and closed hazardous waste container B->C D Store in a designated Satellite Accumulation Area (SAA) C->D E Utilize secondary containment D->E F Complete hazardous waste disposal forms E->F G Request pickup by authorized hazardous waste personnel F->G H Proper disposal by certified facility G->H

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols involving the use of this compound are included. Researchers should consult relevant scientific literature and safety data sheets for handling and experimental protocols.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific hazardous waste management policies and procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling NVP-TAE 226

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of NVP-TAE 226, a potent FAK inhibitor. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.

This compound is a chemical compound that requires careful handling to mitigate potential health risks. While specific quantitative exposure limits have not been established, a comprehensive approach to personal protective equipment (PPE) and safe laboratory practices is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Respiratory Self-contained breathing apparatusRecommended for firefighting. For routine handling, a certified respirator appropriate for chemical dusts and aerosols should be used.
Hands Chemical-resistant glovesMaterial to be determined by a thorough risk assessment. Nitrile gloves are a common starting point, but compatibility should be verified.
Eyes Safety glasses with side-shields or gogglesMust provide a complete seal around the eyes to protect from splashes and dust.
Body Laboratory coatShould be worn at all times in the laboratory and removed before leaving the work area.
Operational Plan for Handling this compound

A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following step-by-step plan details the procedures for receiving, storing, using, and managing spills of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with the chemical name and hazard warnings.

2. Handling and Usage:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Wear all prescribed PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

3. Spill Response:

  • In the event of a spill, evacuate the immediate area and prevent further leakage if it is safe to do so.

  • For containment and cleanup, use appropriate absorbent materials.

  • Collect all spilled material and contaminated absorbents into a sealed, labeled container for proper disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid and liquid waste in designated, sealed, and clearly labeled containers.

  • Do not mix with other waste streams.

2. Disposal Procedure:

  • Arrange for disposal by a licensed hazardous waste management company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safe Handling Workflow for this compound

The following diagram illustrates the key stages of the safe handling and disposal process for this compound.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store in Designated Area Inspect->Store Prepare Don PPE Store->Prepare Retrieve for Use Work Handle in Fume Hood Prepare->Work Clean Decontaminate Work Area Work->Clean Collect Collect Waste Work->Collect Generate Waste Clean->Collect Generate Waste Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Cleanup->Collect Generate Waste Dispose Dispose via Licensed Vendor Collect->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.